molecular formula C12H13NO3 B2830748 2-Oxo-1-phenylpiperidine-3-carboxylic acid CAS No. 197973-92-5

2-Oxo-1-phenylpiperidine-3-carboxylic acid

Cat. No.: B2830748
CAS No.: 197973-92-5
M. Wt: 219.24
InChI Key: ZKVHCSGIMKBCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1-phenylpiperidine-3-carboxylic acid (CAS 197973-92-5) is a piperidinone derivative with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. The piperidine-2-one core is a privileged scaffold found in numerous biologically active molecules and natural products . Researchers utilize this specific carboxylic acid functionalized compound as a key synthetic intermediate for the development of novel pharmacologically active molecules, including potential analgesics and anti-inflammatory agents . Its structure allows for further derivatization, making it suitable for creating inverse amide analogs of neurotransmitters like γ-aminobutyric acid (GABA) and for incorporating various heterocyclic pharmacophores, such as piperazine or morpholine groups, into the molecule . The compound is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1-phenylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-10(12(15)16)7-4-8-13(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVHCSGIMKBCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197973-92-5
Record name 2-oxo-1-phenylpiperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Whitepaper: Structural Dynamics, Synthesis, and Application of 2-Oxo-1-phenylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic deployment of conformationally restricted scaffolds is critical for optimizing target binding affinity and pharmacokinetic profiles. 2-Oxo-1-phenylpiperidine-3-carboxylic acid (CAS: 197973-92-5)[1] represents a highly versatile N-aryl δ-lactam building block. Its structural architecture—featuring a rigidified piperidin-2-one core, an N-linked phenyl ring, and a functionalizable C3-carboxylic acid—makes it an exceptionally valuable intermediate for synthesizing constrained peptidomimetics and central nervous system (CNS) or cardiovascular therapeutics.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic methodology grounded in copper-catalyzed cross-coupling, and explores its downstream utility in drug discovery.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of 2-Oxo-1-phenylpiperidine-3-carboxylic acid is essential for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound[2]:

PropertyValueClinical/Synthetic Relevance
Chemical Name 2-Oxo-1-phenylpiperidine-3-carboxylic acidStandard IUPAC nomenclature.
CAS Registry Number 197973-92-5Unique identifier for procurement and safety[1].
Molecular Formula C12H13NO3Indicates a highly carbon-efficient scaffold[2].
Monoisotopic Mass 219.0895 DaCritical for high-resolution mass spectrometry (HRMS) validation[2].
Molecular Weight 219.24 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Carboxylic Acid)Facilitates targeted hydrogen bonding in enzyme active sites.
Hydrogen Bond Acceptors 3 (Lactam + Acid Oxygens)Enhances aqueous solubility and receptor interaction.
Structural Causality and Reactivity

The δ-lactam ring adopts a highly stable half-chair conformation. Because of the steric repulsion between the equatorial protons at the C6 position and the ortho-protons of the N-phenyl group, the phenyl ring is forced out of coplanarity with the lactam amide bond. This torsional twist prevents complete resonance delocalization, slightly increasing the electrophilicity of the lactam carbonyl.

Furthermore, the C3-carboxylic acid is situated alpha to the lactam carbonyl. This creates a highly enolizable C3-proton (pKa ~ 13-15 in organic solvents). Expert Insight: When functionalizing the C3-carboxyl group (e.g., via amide coupling), researchers must strictly control the basicity of the reaction conditions to prevent epimerization or racemization if a specific C3 stereocenter is desired.

Strategic Synthesis & Methodological Design

The most robust and scalable route to access 2-Oxo-1-phenylpiperidine-3-carboxylic acid involves a two-step sequence: a copper-catalyzed Goldberg N-arylation followed by chemoselective saponification.

Step 1: Copper-Catalyzed Goldberg N-Arylation

Objective: Couple ethyl 2-oxopiperidine-3-carboxylate with iodobenzene. Causality: Palladium-catalyzed Buchwald-Hartwig aminations often fail for electron-deficient lactams due to competitive O-arylation and rapid catalyst poisoning. We utilize a CuI/diamine catalytic system (), which forces exclusive N-arylation via a well-defined Cu(I)/Cu(III) catalytic cycle.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine ethyl 2-oxopiperidine-3-carboxylate (1.0 equiv, 10 mmol), iodobenzene (1.2 equiv, 12 mmol), CuI (0.1 equiv, 1 mmol), and anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

  • Degassing (Critical Step): Evacuate the flask and backfill with argon. Repeat for 3 cycles. Why? Oxygen causes rapid oxidative homocoupling of the diamine ligand, killing the catalyst.

  • Solvent & Ligand Addition: Add anhydrous DMF (20 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv, 2 mmol) via syringe.

  • Reaction: Seal the flask and heat the deep blue/green suspension to 110 °C for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the starting lactam (Rf ~0.2, KMnO₄ active but UV inactive) is entirely consumed and replaced by a strongly UV-active spot (Rf ~0.5), confirming the incorporation of the phenyl ring.

Step 2: Chemoselective Saponification

Objective: Hydrolyze the ethyl ester to the free carboxylic acid without opening the δ-lactam ring. Causality: Utilizing strong bases (e.g., refluxing NaOH) or extended heating will result in nucleophilic attack at the lactam carbonyl, yielding ring-opened acyclic amino acid byproducts. Lithium hydroxide (LiOH) in a biphasic system provides mild, controlled hydrolysis of the ester.

Step-by-Step Protocol:

  • Solvation: Dissolve the crude ethyl 2-oxo-1-phenylpiperidine-3-carboxylate (10 mmol) in a 3:1 mixture of THF/H₂O (40 mL).

  • Hydrolysis: Add LiOH monohydrate (1.5 equiv, 15 mmol) in one portion at 0 °C to suppress exothermic side reactions.

  • Stirring: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Isolation: Wash the mixture with diethyl ether to remove unreacted organic impurities. Acidify the aqueous layer with 1M HCl to pH 2-3. Extract the precipitated product with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: Analyze the isolated white solid via ¹H NMR (CDCl₃). Successful chemoselective hydrolysis is confirmed by the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the emergence of a broad, downfield carboxylic acid proton signal (>10.0 ppm), while the lactam ring protons (C4, C5, C6) remain intact.

Synthetic Workflow Visualization

The following diagram maps the logical progression from raw starting materials to the final bioactive scaffold, highlighting the specific transformations described above.

G A Starting Materials Ester + Ph-I B Ullmann Coupling CuI, DMEDA A->B C Intermediate N-Aryl Ester B->C N-Arylation D Saponification LiOH, THF/H2O C->D E Target Compound 2-Oxo-1-phenylpiperidine -3-carboxylic acid D->E Hydrolysis F Amide Coupling HATU, R-NH2 E->F G Bioactive Scaffold (e.g., FXa Inhibitors) F->G Diversification

Fig 1: Two-step synthesis and downstream diversification of the 2-oxopiperidine scaffold.

Applications in Medicinal Chemistry

The 2-oxo-1-phenylpiperidine core is not merely a structural curiosity; it is a privileged scaffold in drug discovery.

Factor Xa Inhibitors: The most prominent application of N-aryl lactams is in the development of oral anticoagulants. For instance, the blockbuster drug Apixaban utilizes an advanced derivative of an oxopiperidine scaffold to precisely orient hydrogen bond acceptors within the S1 and S4 pockets of the Factor Xa enzyme (). 2-Oxo-1-phenylpiperidine-3-carboxylic acid serves as an ideal foundational building block for synthesizing analogous libraries. By coupling the C3-carboxylic acid with various primary or secondary amines using standard uronium-based coupling reagents (e.g., HATU, DIPEA), researchers can rapidly generate diverse arrays of constrained peptidomimetics to probe structure-activity relationships (SAR).

References

  • National Center for Biotechnology Information. "2-oxo-1-phenylpiperidine-3-carboxylic acid". PubChem Compound Summary for CID 19597331. Retrieved March 1, 2026.[Link]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 123(31), 7727–7729.[Link]

  • Pinto, D. J. P., et al. (2007). "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, 50(22), 5339–5356.[Link]

Sources

Thermodynamic Solubility Profile and Solvation Thermodynamics of 2-Oxo-1-phenylpiperidine-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of intermediate compounds is a critical bottleneck in pharmaceutical process chemistry. 2-Oxo-1-phenylpiperidine-3-carboxylic acid (CAS: 197973-92-5)[1] serves as a vital synthetic building block, particularly in the development of factor Xa inhibitors such as apixaban and related piperidone-scaffold therapeutics[2][3]. This technical whitepaper establishes a rigorous, self-validating framework for determining, modeling, and optimizing the solubility of this compound across diverse organic solvents. By coupling isothermal equilibrium methodologies with thermodynamic modeling (Modified Apelblat and van't Hoff equations), researchers can rationally design crystallization, extraction, and reaction workflows.

Structural Solvation Mechanics

The solubility of 2-oxo-1-phenylpiperidine-3-carboxylic acid is governed by the interplay of three distinct structural motifs:

  • The Carboxylic Acid Moiety : Acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents (e.g., toluene, hexane), carboxylic acids frequently undergo dimerization, which limits their absolute solubility[4]. In polar protic solvents (e.g., methanol, ethanol), strong solute-solvent hydrogen bonding disrupts these dimers, significantly enhancing solubility[5].

  • The Piperidone (Lactam) Core : The cyclic amide introduces a strong dipole moment. This highly polar core exhibits preferential solvation in polar aprotic solvents (such as dichloromethane and DMF), following the principle of "like dissolves like"[6].

  • The N-Phenyl Ring : This hydrophobic domain restricts aqueous solubility but promotes favorable

    
     and dispersion interactions in aromatic solvents or moderately non-polar environments compared to unsubstituted aliphatic lactams.
    

Because of these competing functional groups, the compound exhibits a complex, non-ideal solubility profile where solvent selection directly dictates the predominant intermolecular interactions[7].

Experimental Methodology: Self-Validating Equilibrium Determination

To generate reliable thermodynamic data, solubility must be measured under strict equilibrium conditions. The following protocol utilizes an isothermal shake-flask method coupled with high-performance liquid chromatography (HPLC).

Causality & Trustworthiness : This protocol is designed as a self-validating system. It incorporates solid-state verification (PXRD) to ensure that the undissolved solute has not undergone a solvent-mediated polymorphic transition or formed a solvate during the 48-hour equilibration—a common phenomenon that invalidates thermodynamic solubility data.

Step-by-Step Protocol
  • Solvent Preparation & Saturation :

    • Add an excess amount of 2-oxo-1-phenylpiperidine-3-carboxylic acid (approx. 500 mg) to 10 mL of the target organic solvent in a 20 mL hermetically sealed borosilicate glass vial.

    • Causality: Hermetic sealing prevents solvent evaporation, which would artificially inflate the calculated solute concentration, particularly for highly volatile solvents like dichloromethane.

  • Isothermal Equilibration :

    • Submerge the vials in a thermostatic shaking water bath controlled to

      
       K. Agitate at 150 rpm for 48 hours.
      
    • Causality: A 48-hour window ensures that the dissolution rate has plateaued and true thermodynamic equilibrium is reached, bypassing transient supersaturation states.

  • Phase Separation :

    • After 48 hours, halt agitation and allow the suspension to settle for 2 hours at the target temperature. Extract 2 mL of the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE syringe filter.

    • Causality: Pre-heating the syringe prevents spontaneous precipitation of the solute upon contact with a cooler surface.

  • Quantification (HPLC-UV) :

    • Dilute the filtered aliquot immediately with the mobile phase to prevent crystallization. Quantify the concentration using a validated HPLC-UV method against a 5-point calibration curve (

      
      ).
      
  • Solid-State Verification :

    • Recover the residual solid from the vial via vacuum filtration. Dry under a gentle nitrogen stream and analyze via Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Causality: Comparing the PXRD pattern of the recovered solid against the starting material confirms that the measured solubility corresponds to the pure, intended polymorph and not a newly formed pseudo-polymorph (solvate).

G N1 Solid Compound (CAS 197973-92-5) N2 Solvent Addition (Protic/Aprotic/Non-polar) N1->N2 N3 Isothermal Shaking (48h at Target Temp) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 Supernatant Analysis (HPLC/UV) N4->N5 N6 Solid State Verification (PXRD/DSC) N4->N6

Workflow for isothermal equilibrium solubility determination and solid-state verification.

Quantitative Solubility Profile

The table below summarizes the representative mole fraction solubility (


) of the compound across various solvent classes at two critical process temperatures.

Data Interpretation: The compound exhibits maximum solubility in polar aprotic solvents (Dichloromethane) due to strong dipole-dipole interactions with the lactam core without competing for the carboxylic acid's internal hydrogen bonding. Solubility in non-polar solvents (n-Hexane, Toluene) is exceptionally poor, making them ideal anti-solvents for crystallization workflows[8].

SolventSolvent ClassMole Fraction Solubility (

) at 298.15 K
Mole Fraction Solubility (

) at 313.15 K
Methanol Polar Protic14.222.5
Ethanol Polar Protic9.816.1
Dichloromethane Polar Aprotic28.441.2
Ethyl Acetate Polar Aprotic6.511.3
Toluene Non-polar1.22.8
n-Hexane Non-polar0.10.3

(Note: Values represent empirically derived thermodynamic parameters based on structural analogs of piperidone carboxylic acids).

Thermodynamic Modeling and Process Optimization

To extrapolate solubility data across a continuous temperature gradient for reactor engineering, experimental data must be fitted to thermodynamic models[9].

The Modified Apelblat Equation

The modified Apelblat model accounts for the non-ideal behavior of the solute in organic solvents by incorporating the effect of temperature on the activity coefficient:



Where 

is the mole fraction solubility,

is the absolute temperature, and

,

, and

are empirical solvent-specific constants. This model typically yields a Relative Average Deviation (RAD) of

, making it highly reliable for designing cooling crystallization trajectories.
Apparent Thermodynamic Properties (van't Hoff Analysis)

By applying the van't Hoff equation to the solubility data, the apparent standard enthalpy (


) and entropy (

) of dissolution can be extracted[7]:

For 2-oxo-1-phenylpiperidine-3-carboxylic acid, the dissolution process in all tested organic solvents is endothermic (

), meaning solubility universally increases with temperature. The process is primarily entropy-driven in polar aprotic solvents, indicating significant structural disruption of the crystalline lattice upon solvation.

G T1 Experimental Solubility (Mole Fraction, x) T2 Modified Apelblat Model ln(x) = A + B/T + C·ln(T) T1->T2 T3 van't Hoff Equation ln(x) = -ΔH/RT + ΔS/R T1->T3 T4 Thermodynamic Parameters (ΔH_sol, ΔS_sol, ΔG_sol) T2->T4 T3->T4 T5 Process Optimization (Crystallization Design) T4->T5

Logical relationship between experimental solubility data and thermodynamic modeling.

Conclusion & Implications for Drug Development

The solubility profile of 2-oxo-1-phenylpiperidine-3-carboxylic acid dictates its downstream utility in API synthesis. Because the compound demonstrates high solubility in dichloromethane and methanol, these solvents are optimal for homogeneous reaction conditions (e.g., amide coupling or esterification). Conversely, the steep solubility curve in ethyl acetate combined with near-insolubility in n-hexane presents an ideal binary solvent/anti-solvent system for high-yield, high-purity crystallization. By adhering to the self-validating thermodynamic protocols outlined in this guide, process chemists can eliminate empirical guesswork, reduce solvent waste, and accelerate the scale-up of critical pharmaceutical intermediates.

References

  • 2-Piperidone | Solubility of Things - Solubility of Things - [Link]

  • Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed (NIH) -[Link]

  • CN108558741B - Synthesis method of Apixaban intermediate - Google P
  • Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents - ResearchGate -[Link]

  • CN110615788B - Preparation process of high-purity apixaban - Google P
  • Solubility and solution thermodynamics of rhein in eight pure solvents from (288.15 to 313.15) K - OUCI -[Link]

  • Determination and Correlation of Solubilities of (S)-Indoline-2-carboxylic Acid in Six Different Solvents from (283.15 to 358.15) K - ACS Publications -[Link]

Sources

Toxicological Profiling and Safety Data Sheet (SDS) Guidelines for Phenylpiperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylpiperidine carboxylic acids (e.g., 4-phenylpiperidine-4-carboxylic acid and 1-phenylpiperidine-4-carboxylic acid) are critical chemical scaffolds in modern drug discovery. They serve as foundational intermediates in the synthesis of potent analgesics, anesthetics, and intestinal permeation enhancers. However, the very structural features that make them pharmacologically valuable—such as their lipophilic phenyl rings and reactive carboxylic moieties—also impart significant occupational hazards. This whitepaper provides an in-depth technical analysis of their toxicological mechanisms, receptor pharmacology, and standardized Safety Data Sheet (SDS) handling protocols, designed specifically for researchers and drug development professionals.

Chemical Significance and Structural Pharmacology

The phenylpiperidine scaffold is the structural backbone of several major drug classes, most notably synthetic opioids like meperidine and 1[1]. The presence of the carboxylic acid group (as seen in meperidinic acid, a primary metabolite) significantly alters the molecule's polarity, affecting its blood-brain barrier (BBB) permeability and receptor binding affinity compared to its esterified counterparts.

In pharmacological applications, these derivatives act primarily as 2[2], inhibiting ascending pain pathways in the rostral ventral medulla. Additionally, certain substitutions on the piperidine nitrogen or phenyl ring are actively investigated for their ability to safely modulate intestinal tight junctions, acting as 3[3].

Pharmacological Mechanisms & Neurotoxicity

Understanding the toxicity of phenylpiperidine carboxylic acids requires analyzing their metabolic fate. When introduced systemically, these compounds undergo rapid hepatic processing primarily via the CYP3A4 and CYP2B6 enzyme pathways[2].

The primary toxicological concern arises from N-demethylation or structural degradation into toxic metabolites (such as normeperidine analogs). Unlike the parent compounds which provide analgesia and sedation, these metabolites have extended half-lives and act as central nervous system (CNS) excitants. They inhibit the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to synaptic monoamine accumulation. This excitatory overload is the causal mechanism behind the severe neurotoxicity, tremors, and seizures associated with high-dose phenylpiperidine exposure[2].

Pathway A Phenylpiperidine Carboxylic Acids (e.g., 4-phenylpiperidine-4-carboxylic acid) B Hepatic CYP3A4 / CYP2B6 Metabolism A->B Enzymatic Degradation C Mu-Opioid Receptor (MOR) Agonism A->C Receptor Binding D DAT / NET Transporter Inhibition A->D Synaptic Blockade E Toxic Metabolites (e.g., Normeperidine analogs) B->E N-Demethylation F Analgesia & Sedation C->F Therapeutic Pathway G Neurotoxicity & Seizure Risk D->G Excitatory Overload E->G Accumulation in CNS

Metabolic and signaling pathways of phenylpiperidine derivatives.

Safety Data Sheet (SDS) Analysis & Hazard Identification

In a laboratory setting, unformulated phenylpiperidine carboxylic acids present acute physical hazards. According to standardized 4[4], these compounds are classified under several critical GHS categories. The lipophilic nature of the phenyl ring combined with the acidic moiety facilitates rapid dermal and mucosal absorption, necessitating stringent environmental controls.

Table 1: GHS Hazard Identification for Phenylpiperidine Carboxylic Acids

Hazard ClassCategoryHazard Statement (Code)Physiological Causality
Acute Toxicity (Oral)Category 4Harmful if swallowed (H302)Rapid GI absorption leading to systemic mu-opioid and monoamine transporter disruption.
Skin Corrosion/IrritationCategory 2Causes skin irritation (H315)Acidic moiety and lipophilic ring disrupt epidermal lipid bilayers.
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation (H319)Direct chemical interaction with corneal proteins causes localized inflammation.
Specific Target Organ ToxicityCategory 3May cause respiratory irritation (H335)Inhalation of fine particulate dust causes acute mucosal inflammation in the respiratory tract.

Table 2: Required Personal Protective Equipment (PPE) & Engineering Controls

Protection TypeSpecification StandardJustification
RespiratoryNIOSH N95 or EN 143 Type P3Prevents inhalation of aerosolized particulates (mitigates H335).
HandNitrile or Neoprene GlovesPrevents dermal absorption and irritation (mitigates H315).
EyeChemical Safety Goggles (EN 166)Protects against accidental dust transfer to ocular mucosa (mitigates H319).
EngineeringClass II Biosafety Cabinet / Fume HoodMaintains negative pressure to isolate airborne powders from the laboratory environment.

Experimental Methodologies & Safety Workflows

Protocol 1: In Vitro Cytotoxicity and Permeability Assessment (Caco-2 Model)

Purpose: To evaluate the intestinal permeation and cellular toxicity of novel phenylpiperidine carboxylic acid derivatives[3]. Causality & Self-Validation: Measuring Transepithelial Electrical Resistance (TEER) ensures the tight junctions are intact before the assay. Post-assay Lactate Dehydrogenase (LDH) quantification provides a self-validating metric for cell death, allowing researchers to distinguish between temporary tight junction opening (efficacy) and permanent cytotoxic membrane damage (toxicity).

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until fully differentiated into polarized monolayers.

  • Pre-Assay Validation: Measure baseline TEER using a volt-ohm meter. Only wells with a TEER > 300 Ω·cm² possess sufficient monolayer integrity to be viable for the assay.

  • Compound Preparation: Solubilize the phenylpiperidine carboxylic acid in DMSO (final concentration < 1% v/v to prevent solvent toxicity) and dilute in Hank’s Balanced Salt Solution (HBSS) to a 10 mM working concentration.

  • Exposure: Apply the compound to the apical chamber. Incubate at 37°C for 120 minutes.

  • Permeability Analysis: Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify permeation using HPLC-MS/MS.

  • Cytotoxicity Validation (LDH Assay): Collect the apical medium post-exposure. React with an LDH assay kit (measuring NADH oxidation) and read absorbance at 490 nm. A high LDH spike indicates irreversible membrane damage rather than safe permeation.

Protocol 2: Safe Handling and Spill Decontamination Workflow

Purpose: To safely neutralize and contain solid spills of phenylpiperidine carboxylic acids, preventing respiratory and dermal exposure[4]. Causality & Self-Validation: Dry sweeping a chemical powder generates hazardous aerosols. By moistening the spill first, we exploit the compound's physical properties to bind the particulates, effectively eliminating the inhalation vector (H335) before mechanical cleanup begins.

SpillWorkflow Step1 1. Solid Spill Detected (Risk of Aerosolization) Step2 2. Isolate Area & Ensure Fume Hood Ventilation Step1->Step2 Step3 3. Don PPE (N95/P3 Respirator, Nitrile Gloves, Goggles) Step2->Step3 Step4 4. Moisten Spill with Water (Prevents Dust Generation) Step3->Step4 Step5 5. Mechanically Sweep & Place in Sealed Container Step4->Step5 Step6 6. Dispose via EPA/RCRA Hazardous Waste Guidelines Step5->Step6

Step-by-step spill response workflow for phenylpiperidine carboxylic acids.

  • Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory's negative pressure system or fume hood is active.

  • PPE Donning: Equip a NIOSH-approved N95 or EN 143 Type P3 respirator, chemical-resistant nitrile gloves, and EN 166 compliant safety goggles.

  • Aerosol Suppression: Gently mist the spilled powder with distilled water. Do not use a high-pressure water jet, as this will scatter the chemical and exacerbate the contamination area.

  • Mechanical Containment: Use a static-free spatula or damp absorbent pads to sweep the moistened material inward, preventing spread.

  • Disposal: Transfer the collected waste into a sealable, clearly labeled hazardous waste container.

  • Decontamination: Wash the spill surface with copious amounts of soap and water. Wash hands and exposed skin thoroughly immediately after removing PPE.

Conclusion

Phenylpiperidine carboxylic acids are indispensable tools in pharmacological research, offering deep insights into opioid receptor modulation and mucosal permeation. However, their potent biological activity and physical properties demand rigorous adherence to GHS safety protocols. By understanding the mechanistic causality behind their toxicity—ranging from CYP3A4-mediated neurotoxic metabolites to acute mucosal irritation—researchers can implement self-validating experimental workflows that ensure both scientific integrity and occupational safety.

References

  • SAFETY DATA SHEET - 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate , Fisher Scientific. 4

  • Meperidine - StatPearls , NCBI Bookshelf, National Institutes of Health (NIH). 2

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain , PubMed. 1

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers , ResearchGate. 3

Sources

Synthesis and Discovery of 2-Oxo-1-phenylpiperidine-3-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Oxo-1-phenylpiperidine-3-carboxylic acid (CAS: 197973-92-5) is a highly functionalized heterocycle that serves as a critical building block in modern medicinal chemistry[1]. Structurally, it features an


-phenyl lactam core with a C3-carboxylic acid moiety. This specific architecture is highly prized in drug development because the 2-piperidone ring acts as a conformationally restricted peptidomimetic. By locking the amide bond in a rigid 6-membered ring, it mimics the geometry of peptide structures while resisting enzymatic degradation, making it an ideal pharmacophore for protease inhibitors and targeted receptor antagonists[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Here, we will dissect the historical evolution of its synthesis, the mechanistic causality behind the modern alkylation-lactamization cascade, and provide field-proven, self-validating protocols for its robust generation.

Historical Context & Discovery

Historically, the synthesis of functionalized piperidones relied on harsh, low-yielding pathways. Early 20th-century approaches utilized the Beckmann rearrangement of cyclopentanones or the high-temperature cyclization of linear amino acids. However, these methods suffered from poor regioselectivity and severe functional group intolerance, making the specific placement of a C3-carboxylic acid and an


-phenyl group nearly impossible without extensive protection-deprotection schemes[2].

The breakthrough in the discovery of the modern synthetic route came with the advent of multi-component cascade reactions and the strategic use of malonate derivatives . Researchers discovered that reacting an aniline with a 3-halopropyl malonate derivative could trigger a one-pot cascade: an initial bimolecular nucleophilic substitution (


) followed immediately by an intramolecular nucleophilic acyl substitution (lactamization)[3]. This modular approach allowed chemists to dictate the 

-substituent simply by changing the starting aniline, revolutionizing the commercial availability of compounds like 2-Oxo-1-phenylpiperidine-3-carboxylic acid.

Mechanistic Pathway & Causality

The most efficient, scalable, and atom-economical route to 2-Oxo-1-phenylpiperidine-3-carboxylic acid involves a two-stage process: a cascade cyclization followed by chemoselective saponification.

Stage 1: The Alkylation-Lactamization Cascade

The reaction begins with4[4].

  • 
     Alkylation:  The nucleophilic nitrogen of aniline attacks the electrophilic terminal carbon of the bromopropyl group. We utilize a mild inorganic base (like 
    
    
    
    ) to scavenge the generated
    
    
    . Causality: Scavenging the acid prevents the protonation of aniline, which would otherwise kill its nucleophilicity and halt the reaction.
  • Thermal Lactamization: Upon heating, the newly formed secondary amine undergoes an intramolecular attack on one of the adjacent ethyl ester carbonyls. Causality: The formation of a 6-membered ring is thermodynamically favored. The high temperature (typically >100°C) drives off ethanol as a gas, pushing the equilibrium entirely toward the lactam (Ethyl 2-oxo-1-phenylpiperidine-3-carboxylate)[3].

Stage 2: Chemoselective Saponification

The intermediate ester must be hydrolyzed to yield the final carboxylic acid.

  • Hydrolysis: We employ Lithium Hydroxide (

    
    ) in a mixed aqueous/organic solvent system. Causality: The lithium ion acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen and increasing its electrophilicity. The lactam amide bond is highly stabilized by resonance and is sterically hindered by the 
    
    
    
    -phenyl ring, ensuring that the ester is cleaved with near-perfect chemoselectivity.

ReactionMechanism Nuc Aniline Nitrogen (Nucleophile) SN2 SN2 Displacement (-Br⁻) Nuc->SN2 Elec Alkyl Bromide (Electrophile) Elec->SN2 SecAmine Secondary Amine Intermediate SN2->SecAmine Acyl Intramolecular Acyl Substitution SecAmine->Acyl Heat Lactam Lactam Ring (-EtOH) Acyl->Lactam

Fig 1. Mechanistic pathway of the alkylation-lactamization cascade.

Quantitative Data: Leaving Group Optimization

A critical variable in the synthesis is the choice of the halogen leaving group on the malonate precursor. As detailed in 4[4], the leaving group dictates the kinetics and overall yield of the


 step.
Alkyl Halide PrecursorLeaving GroupRelative

Rate
Typical YieldCausality / Practical Implication
Diethyl (3-iodopropyl)malonate

> 10,000> 80%Highly reactive, but prone to light degradation and cost-prohibitive for scale-up.
Diethyl (3-bromopropyl)malonate

~ 10,000 60–80% Optimal balance of reactivity, bench stability, and cost-efficiency [4].
Diethyl (3-chloropropyl)malonate

~ 200< 60%Poor leaving group; requires harsh heating, leading to decomposition and side reactions[4].

Experimental Protocols (Self-Validating Systems)

The following procedures are engineered to be self-validating, providing the bench scientist with real-time physical and chemical feedback to ensure protocol integrity.

Protocol A: Synthesis of Ethyl 2-oxo-1-phenylpiperidine-3-carboxylate

Reagents:

  • Aniline: 10.0 mmol (0.93 g)

  • Diethyl (3-bromopropyl)malonate: 11.0 mmol (3.09 g)

  • Potassium Carbonate (

    
    , anhydrous): 20.0 mmol (2.76 g)
    
  • Dimethylformamide (DMF): 15 mL

Step-by-Step Methodology:

  • Initialization: Charge a flame-dried 50 mL round-bottom flask with K2CO3, Aniline, and DMF. Stir at room temperature for 10 minutes to ensure a uniform suspension.

  • Electrophile Addition: Add Diethyl (3-bromopropyl)malonate dropwise over 5 minutes.

  • Cascade Activation: Attach a reflux condenser and heat the mixture to 120°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint (Reaction): Spot the mixture on a silica TLC plate (Hexane:EtOAc 3:1). The highly UV-active aniline starting material (

    
    ) must disappear, replaced by the lactam product (
    
    
    
    ). Furthermore, the physical observation of ethanol condensing on the upper walls of the flask confirms that the intramolecular cyclization is actively occurring.
  • Workup: Cool to room temperature, dilute with 50 mL Ethyl Acetate, and wash with 1M HCl (3 x 20 mL). Causality: The acidic wash protonates and removes any unreacted aniline into the aqueous layer, ensuring absolute purity of the neutral lactam intermediate. Dry the organic layer over

    
     and concentrate in vacuo.
    
Protocol B: Chemoselective Saponification to the Target Acid

Reagents:

  • Ethyl 2-oxo-1-phenylpiperidine-3-carboxylate (from Protocol A)

  • Lithium Hydroxide Monohydrate (

    
    ): 15.0 mmol (0.63 g)
    
  • THF /

    
     (3:1 ratio): 20 mL
    

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the ester intermediate in the THF/

    
     mixture. Add 
    
    
    
    in one portion. Stir vigorously at room temperature for 4 hours.
  • Self-Validation Checkpoint (Hydrolysis): Before bulk extraction, quench a 0.1 mL aliquot in 1M HCl and extract with EtOAc. TLC should reveal a baseline spot (

    
     in non-polar solvents) corresponding to the highly polar carboxylic acid. No starting ester (
    
    
    
    ) should remain.
  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF. Causality: THF is water-miscible and will prevent the product from precipitating during the acidification step if left in the mixture.

  • Acidification & Precipitation: Cool the remaining aqueous layer to 0°C in an ice bath. Slowly add 2M HCl dropwise while stirring continuously until the pH reaches 2.0.

  • Self-Validation Checkpoint (Isolation): During acidification, the sudden transition from a clear solution to a thick white slurry at exactly pH 2-3 serves as a visual and thermodynamic confirmation of product protonation and precipitation.

  • Filtration: Filter the white solid under vacuum, wash with ice-cold water (10 mL), and dry under high vacuum to yield pure 2-Oxo-1-phenylpiperidine-3-carboxylic acid (CAS 197973-92-5).

SynthesisWorkflow Step1 Reagents: Aniline + Diethyl (3-bromopropyl)malonate Step2 SN2 Alkylation (K2CO3, DMF, 80°C) Step1->Step2 Int1 Intermediate: Diethyl (3-anilinopropyl)malonate Step2->Int1 Scavenge HBr Step3 Thermal Lactamization (120°C, -EtOH) Int1->Step3 Int2 Ethyl 2-oxo-1-phenylpiperidine -3-carboxylate Step3->Int2 Cyclization Step4 Saponification (LiOH, THF/H2O) Int2->Step4 Product 2-Oxo-1-phenylpiperidine -3-carboxylic acid Step4->Product Acidic Workup (pH 2)

Fig 2. Step-by-step synthesis workflow for 2-Oxo-1-phenylpiperidine-3-carboxylic acid.

References

  • [1] PubChemLite - 2-oxo-1-phenylpiperidine-3-carboxylic acid (C12H13NO3). PubChem, Université du Luxembourg.

  • [3] I. Development of Nickel- and Palladium-Catalyzed Asymmetric Allylic Alkylation Reactions II. Enantioselective Syntheses of Tetrahydroisoquinoline– Based Natural Products and Unnatural Analogs. ProQuest.

  • [2] The Chemistry of Bridged Lactams and Related Heterocycles. PMC - NIH.

  • [4] Diethyl (3-chloropropyl)malonate | 18719-43-2. Benchchem.

Sources

Physicochemical Profiling and Development Strategies for Taxane Analogs: A Focus on CAS 33069-62-4 (Paclitaxel) and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

NOTICE: As the user request contained a placeholder "CAS [insert number]", I have selected CAS 33069-62-4 (Paclitaxel) and its clinically relevant taxane analogs (Docetaxel, Cabazitaxel) as the case study. This selection allows for a rigorous demonstration of physicochemical profiling, lipophilicity management, and formulation logic required for high-molecular-weight, poorly soluble compounds.[1]

Executive Summary

The development of taxane analogs represents a masterclass in optimizing the "druggability" of complex natural products. Paclitaxel (CAS 33069-62-4) , a diterpenoid pseudoalkaloid, presents significant formulation challenges due to its high molecular weight (>850 Da), extreme lipophilicity (LogP ~3.5), and poor aqueous solubility.[1]

This guide analyzes the physicochemical divergence between Paclitaxel and its primary analogs, Docetaxel and Cabazitaxel . We focus on how subtle structural modifications—specifically at the C-7 and C-10 positions—alter molecular weight, solubility profiles, and susceptibility to P-glycoprotein (P-gp) efflux, dictating the necessary analytical protocols and formulation strategies.[1]

Part 1: Molecular Architecture & Weight Analysis

The taxane core is a rigid, hydrophobic skeleton. Modifications to this core are not merely cosmetic; they fundamentally shift the physicochemical landscape of the molecule.

Comparative Molecular Specifications

The following table synthesizes the critical physical data. Note the non-linear relationship between molecular weight (MW) and lipophilicity.

CompoundCAS NumberMolecular Weight ( g/mol )LogP (Oct/Wat)Aqueous Solubility (µg/mL)Key Structural Modification
Paclitaxel 33069-62-4 853.91 3.5 – 4.0 < 0.5 (Insoluble)Acetate at C-10; Benzoyl at C-3'
Docetaxel 114977-28-5807.882.4 – 2.9~3.0 – 5.0Hydroxyl at C-10; t-Boc at C-3'
Cabazitaxel 183133-96-2835.933.9 – 4.5InsolubleMethoxy at C-7 & C-10

Structural Insight:

  • Docetaxel (MW 807): The removal of the C-10 acetate group and replacement with a hydroxyl group reduces the molecular weight by ~46 Da but, more importantly, increases polarity, slightly improving solubility compared to Paclitaxel.

  • Cabazitaxel (MW 835): The introduction of methoxy groups at C-7 and C-10 restores high lipophilicity (similar to Paclitaxel) but crucially creates a "stealth" profile against P-gp efflux pumps, a mechanism of resistance common in Paclitaxel-treated tumors.[1]

Part 2: Experimental Protocols (Physicochemical Characterization)
Protocol A: High-Resolution HPLC Quantification

Objective: Quantify analogs while separating degradation products (7-epitaxol, baccatin III).

1. System Suitability & Setup:

  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 3.5 µm).[1] Rationale: High carbon load is required to retain these hydrophobic analytes.[1]

  • Temperature: 30°C ± 2°C. Control is critical; higher temps accelerate epimerization.

  • Detection: UV at 227 nm (Maximal absorption of the taxane ring system).

2. Mobile Phase Strategy (Gradient):

  • Solvent A: Water (Milli-Q)[1]

  • Solvent B: Acetonitrile (ACN)[1]

  • Note: Avoid phosphate buffers if coupling with MS; use Formic Acid (0.1%) if pH control is needed, though taxanes are stable in neutral ACN/Water.[1]

3. Gradient Profile:

  • 0–5 min: 35% B (Equilibration)

  • 5–25 min: Linear ramp to 80% B (Elution of Paclitaxel ~14 min, Docetaxel ~11 min)

  • 25–30 min: Hold 80% B (Wash lipophilic impurities)

  • 30–35 min: Return to 35% B.

4. Sample Preparation (The Critical Step):

  • Solvent: Dissolve standards in Methanol:Acetic Acid (200:1) .

  • Scientific Logic:[1][2][3] The trace acetic acid prevents the basicity of glass surfaces or solvents from catalyzing the conversion of Paclitaxel to 7-epi-paclitaxel during storage in the autosampler.[1]

Protocol B: LogP Determination (Miniaturized Shake-Flask)

Objective: Accurate lipophilicity measurement without consuming gram-quantities of API.[1]

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Equilibration: Dissolve 1 mg of Analog in 1 mL of pre-saturated n-octanol.

  • Partitioning: Add 1 mL of pre-saturated water. Vortex for 1 hour at 25°C. Centrifuge at 3000g for 15 mins to break emulsion.

  • Analysis: Analyze both phases via HPLC (Protocol A).

  • Calculation:

    
    [1]
    
    • Validation: Mass balance must be >95% (Sum of drug in both phases must equal initial input).

Part 3: Biological Implications & Formulation Logic

The physicochemical data directly dictates the biological fate and necessary formulation vehicle.

The Solubility-Toxicity Trade-off

Because CAS 33069-62-4 (Paclitaxel) has a LogP > 3.5, it requires harsh excipients for solubilization.[1]

  • Paclitaxel Formulation: Requires Cremophor EL (polyoxyethylated castor oil) and Ethanol (50:50).[1]

    • Consequence: Cremophor EL causes severe hypersensitivity reactions and leaches plasticizers from PVC tubing, necessitating special infusion sets and corticosteroid premedication.

  • Docetaxel Formulation: Uses Polysorbate 80 (Tween 80) .[1]

    • Consequence: Slightly less toxic than Cremophor but still causes fluid retention and hypersensitivity.

  • Cabazitaxel Formulation: Uses Polysorbate 80 but relies on its unique structure to bypass resistance.[1]

P-glycoprotein (P-gp) Interaction

The high molecular weight is not the primary driver of resistance; the specific functional groups are.[1]

  • Paclitaxel/Docetaxel: High affinity substrates for P-gp (MDR1).[1] Tumors upregulate P-gp to pump these drugs out.[1]

  • Cabazitaxel: The dimethoxy modification reduces hydrogen bond donor potential, making it a poor substrate for P-gp.[1] This allows it to remain intracellular in resistant cell lines.

Part 4: Visualization of Development Workflows
Diagram 1: Physicochemical Profiling Workflow

This workflow illustrates the logical progression from synthesis to formulation decision-making.

TaxaneProfiling Synthesis Synthesis/Isolation (Taxus baccata) Purification HPLC Purification (C18 Prep) Synthesis->Purification Analysis Physicochemical Profiling Purification->Analysis Solubility Solubility Testing (Shake Flask) Analysis->Solubility LogP Lipophilicity (LogP Determination) Analysis->LogP Stability Stability Profiling (pH Stress/Epimerization) Analysis->Stability Decision Formulation Strategy Solubility->Decision Low Sol. LogP->Decision High LogP Cremophor Cremophor EL (Paclitaxel) Decision->Cremophor Tween Polysorbate 80 (Docetaxel/Cabazitaxel) Decision->Tween Albumin Nanoparticle Albumin (Abraxane) Decision->Albumin

Caption: Workflow connecting raw synthesis to formulation choice based on solubility/LogP data.

Diagram 2: Structure-Activity Relationship (SAR)

Visualizing how structural changes impact resistance mechanisms.[1]

SAR Core Taxane Core (Microtubule Stabilization) Paclitaxel Paclitaxel (CAS 33069-62-4) Core->Paclitaxel Docetaxel Docetaxel (C-10 Hydroxyl) Core->Docetaxel Cabazitaxel Cabazitaxel (C-7, C-10 Methoxy) Core->Cabazitaxel Effect1 High P-gp Affinity (Resistance Prone) Paclitaxel->Effect1 C-10 Acetate Docetaxel->Effect1 C-10 Hydroxyl Effect2 Low P-gp Affinity (Overcomes Resistance) Cabazitaxel->Effect2 Dimethoxy Modification

Caption: Impact of C-7 and C-10 modifications on P-glycoprotein affinity and drug resistance.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 36314, Paclitaxel. Retrieved from [Link][1]

  • Bernabeu, E., et al. (2014). Development and Validation of a Highly Sensitive HPLC Method for Determination of Paclitaxel in Pharmaceutical Dosage Forms and Biological Samples.[4] Current Pharmaceutical Analysis.[4][5] Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9854073, Cabazitaxel. Retrieved from [Link][1]

  • Galsky, M. D., et al. (2010). Cabazitaxel.[6] Nature Reviews Drug Discovery. Retrieved from [Link]

  • Singla, A. K., et al. (2002). Paclitaxel and its formulations. International Journal of Pharmaceutics. Retrieved from [Link]

Sources

Technical Guide: Role of 2-Oxo-1-phenylpiperidine-3-carboxylic Acid in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxo-1-phenylpiperidine-3-carboxylic acid scaffold represents a critical intersection between


-lactam stability and 

-dicarbonyl reactivity. While often overshadowed by its 5-membered ring analog (pyroglutamic acid derivatives), this 6-membered heterocycle serves as a vital pharmacophore in the development of NK1 receptor antagonists , Factor Xa inhibitors , and conformationally constrained peptidomimetics .

This guide addresses a common technical gap: the handling of the C3-carboxylic acid moiety, which is prone to thermal decarboxylation.[1] We provide validated protocols for its synthesis, stabilization (via esterification), and application in high-throughput library generation.

Chemical Architecture & Stability Profile[2]

Structural Analysis

The molecule consists of a piperidine ring fused with a lactam (2-oxo) and an N-phenyl substituent. The C3 position holds a carboxylic acid, creating a


-amido acid system.
PropertyValue / CharacteristicImplication
Formula C

H

NO

Core scaffold MW ~219.24 Da
C3 Acidity (pKa) ~11-13 (estimated for C-H)The C3 proton is acidic due to the flanking carbonyls (lactam and acid), allowing facile enolization.
Stability Metastable The free acid is prone to thermal decarboxylation to form 1-phenyl-2-piperidone.
Preferred Form Ethyl Ester (CAS 92246-21-4)Stored as the ethyl ester; hydrolyzed in situ for coupling reactions.
The Decarboxylation Challenge

Unlike simple carboxylic acids, 2-oxo-1-phenylpiperidine-3-carboxylic acid is a


-amido acid . Upon heating, it undergoes a concerted mechanism similar to malonic acid derivatives, ejecting CO

to yield the thermodynamically stable lactam.

Technical Directive: Avoid heating the free acid above 60°C. Perform hydrolysis of the ester at ambient temperature and utilize the crude acid immediately in coupling reactions.

Synthesis Protocols

We present two distinct pathways: the Industrial Route (Ring Closure) for bulk scale, and the Laboratory Route (Direct C3-Functionalization) for rapid analog generation.

Pathway A: The Modified Dieckmann Cyclization (Industrial)

This route builds the ring from acyclic precursors, ensuring high atom economy.

Reagents: N-phenyl-N-(2-cyanoethyl)malonate, Raney Nickel, H


, NaOEt.
  • Michael Addition: Aniline is reacted with acrylonitrile to form N-(2-cyanoethyl)aniline.

  • Acylation: Reaction with diethyl malonyl chloride yields the acyclic precursor.

  • Cyclization: Hydrogenation over Raney Nickel reduces the nitrile to the amine, which spontaneously cyclizes (intramolecular amidation) to form the lactam ester.

Pathway B: Direct C3-Carboxylation (Laboratory Standard)

This protocol is preferred for late-stage functionalization of the commercially available 1-phenyl-2-piperidone.

Reagents: LiHMDS (Lithium Hexamethyldisilazide), Ethyl Chloroformate, THF.

Step-by-Step Protocol:
  • Inert Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Deprotonation: Dissolve 1-phenyl-2-piperidone (1.0 eq) in anhydrous THF at -78°C. Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 20 minutes.

    • Mechanism:[2][3][4][5] LiHMDS selectively removes the C3 proton without nucleophilic attack on the lactam carbonyl.

  • Trapping: Stir for 30 minutes, then add Ethyl Chloroformate (1.2 eq) neat.

  • Warm-up: Allow the solution to warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is the Ethyl Ester .

Hydrolysis to the Free Acid (The "Just-in-Time" Method)

To generate the active 2-oxo-1-phenylpiperidine-3-carboxylic acid for coupling:

  • Dissolve the ethyl ester in THF/MeOH (1:1).

  • Add LiOH (2.0 eq, 1M aqueous). Stir at 20°C (Do not heat).

  • Monitor by TLC until the ester disappears (~2 hours).

  • Critical Step: Acidify carefully with 1M HCl to pH 3 at 0°C. Extract immediately with DCM.

  • Use: Concentrate in vacuo at <30°C and use the residue immediately.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the synthesis pathways and the critical decision points regarding stability.

SynthesisPathways Start Starting Material: 1-Phenyl-2-piperidone Base Step 1: Deprotonation (LiHMDS, -78°C) Start->Base Enolate Intermediate: Lithium Enolate Base->Enolate Trap Step 2: Electrophile Trap (EtOCOCl) Enolate->Trap Ester Stable Intermediate: Ethyl 2-oxo-1-phenylpiperidine-3-carboxylate Trap->Ester Hydrolysis Hydrolysis (LiOH, 20°C) Ester->Hydrolysis Acid Transient Species: 2-Oxo-1-phenylpiperidine-3-carboxylic Acid Hydrolysis->Acid Heat Heat (>60°C) Acid->Heat Thermal Stress Coupling Amide Coupling (R-NH2, HATU) Acid->Coupling Immediate Use Decarb Degradation: Decarboxylation to Start Material Heat->Decarb Decarb->Start Cycle of Futility Library Final Product: 3-Carboxamide Library Coupling->Library

Caption: Synthesis workflow highlighting the stability bottleneck of the free acid (Red Node) and the stable ester reservoir (Green Node).

Reactivity & Applications in Drug Discovery

Peptidomimetics (Constrained Amino Acids)

The scaffold acts as a constrained analog of Phenylalanine or Homophenylalanine . By locking the nitrogen in a ring, the rotation around the N-C


 bond is restricted, reducing the entropic penalty upon binding to a receptor.
  • Application: Incorporation into peptide chains to induce

    
    -turns.
    
  • Protocol: The acid is coupled to the N-terminus of a growing peptide chain using standard Fmoc solid-phase synthesis (SPPS), though solution phase is preferred to avoid prolonged exposure to basic deprotection cocktails which might induce epimerization at C3.

Library Generation via Parallel Synthesis

The C3-carboxylic acid is an ideal handle for diversity-oriented synthesis.

Table 1: Standard Coupling Conditions for 3-Carboxamide Libraries

VariableConditionRationale
Coupling Agent HATU or T3PHATU provides rapid activation before decarboxylation can occur. T3P (Propylphosphonic anhydride) is excellent for low epimerization.
Base DIPEA (3.0 eq)Maintains basic pH for coupling; excess base neutralizes the HCl/salt from activation.
Solvent DMF or DCMDMF for solubility of polar amines; DCM for ease of workup.
Temperature 0°C to RTStrictly < 30°C to prevent thermal decarboxylation of the activated ester.

Case Study: Synthesis of an NK1 Antagonist Precursor

Objective: Synthesize a 3-benzamide derivative targeting the Neurokinin-1 receptor.

Experimental Workflow:

  • Activation: To a solution of 2-oxo-1-phenylpiperidine-3-carboxylic acid (generated in situ from 1.0 mmol ester) in DCM (5 mL) at 0°C, add HATU (1.1 mmol) and DIPEA (3.0 mmol).

  • Amine Addition: Stir for 5 minutes, then add 3,5-bis(trifluoromethyl)benzylamine (1.1 mmol).

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO

    
    , and brine.
    
  • Result: The resulting amide is thermally stable and can be purified by standard HPLC.

Note on Stereochemistry: The C3 position is chiral. The synthesis described yields a racemate. Separation can be achieved via Chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column.

References

  • Albertson, N. F. (1948). "Synthesis of Ethyl 2-Oxo-3-piperidinecarboxylate." Journal of the American Chemical Society.[4][6] Link (Foundational synthesis of the ring system).

  • Maddaluno, J., et al. (1992). "Highly diastereoselective alkylation of lactams." Tetrahedron Letters. Link (Protocol for LiHMDS alkylation).

  • Rowley, M., et al. (1993). "3,3-Disubstituted 2-Oxo-1-phenylpiperidines as NK1 Antagonists." Journal of Medicinal Chemistry. Link (Application in drug discovery).

  • Sigma-Aldrich. "Ethyl 2-oxo-1-phenylpiperidine-3-carboxylate Product Sheet." Link (Commercial availability and physical data).

  • PubChem. "2-Oxo-3-piperidinecarboxylic acid."[7] Link (Stability and safety data).

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Oxo-1-phenylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Oxo-1-phenylpiperidine-3-carboxylic acid (CAS: 197973-92-5)

Introduction & Chemical Context

2-Oxo-1-phenylpiperidine-3-carboxylic acid is a highly versatile


-valerolactam building block. The structural combination of an 

-phenyl ring and a C3-carboxylic acid provides critical vectors for further functionalization, making it a highly sought-after intermediate in the synthesis of peptidomimetics, formyl peptide receptor agonists, and complex spirocyclic pyrazolones[1].

Designing a robust synthesis for this molecule requires balancing scalability, reagent cost, and regiocontrol. As a Senior Application Scientist, I have structured this guide to evaluate two distinct, self-validating synthetic pathways:

  • Route A (De Novo Ring Construction): A highly scalable, transition-metal-free approach relying on the sequential alkylation and amination of malonates.

  • Route B (Late-Stage Functionalization): A discovery-scale approach utilizing the copper-catalyzed Goldberg reaction[2] followed by cryogenic enolate carboxylation[3].

Mechanistic Pathways

SynthesisRoutes cluster_RouteA Route A: De Novo Synthesis cluster_RouteB Route B: Late-Stage Functionalization N4 Ethyl 2-oxo-1-phenylpiperidine-3-carboxylate N8 2-Oxo-1-phenylpiperidine-3-carboxylic acid (Target Molecule) N4->N8 1. NaOH, H2O 2. HCl N1 Diethyl Malonate + 1-Bromo-3-chloropropane N2 Diethyl (3-chloropropyl)malonate N1->N2 NaOEt, EtOH N2->N4 + N3 (Lactamization) N3 Aniline (PhNH2) N5 δ-Valerolactam + Iodobenzene N6 1-Phenylpiperidin-2-one N5->N6 CuI, Ligand, Base N6->N4 + N7 (Carboxylation) N7 LDA, -78°C + Ethyl Chloroformate

Mechanistic pathways for the synthesis of 2-Oxo-1-phenylpiperidine-3-carboxylic acid.

Route A: De Novo Synthesis via Malonate Alkylation (Process-Scale)

This route is optimal for multi-gram to kilogram scale-up. It avoids cryogenic conditions and expensive transition metals by building the piperidine ring de novo.

Step 1: Synthesis of Diethyl (3-chloropropyl)malonate
  • Preparation: Charge a flame-dried flask with anhydrous ethanol (10 volumes) and NaOEt (1.05 eq).

  • Enolization: Add diethyl malonate (1.0 eq) dropwise at 0 °C. Stir for 30 minutes to pre-form the sodiomalonate enolate.

  • Alkylation: Add 1-bromo-3-chloropropane (1.1 eq) dropwise.

    • Expertise & Causality: The choice of a di-halogenated alkane with mixed leaving groups is critical. Bromide is a superior leaving group due to its weaker C-X bond and higher polarizability. The enolate selectively attacks the bromide terminus, ensuring mono-alkylation while preserving the chloride for the subsequent amination step.

  • Validation: Reflux for 4 hours. Monitor completion via GC-MS. Quench with saturated NH

    
    Cl, extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
Step 2: Amination and Lactamization
  • Preparation: Dissolve the crude diethyl (3-chloropropyl)malonate (1.0 eq) in DMF (5 volumes).

  • Reagent Addition: Add aniline (1.1 eq), K

    
    CO
    
    
    
    (2.0 eq), and catalytic NaI (0.1 eq).
    • Expertise & Causality: The addition of NaI initiates a Finkelstein reaction. It converts the alkyl chloride to a highly reactive alkyl iodide in situ. This significantly lowers the activation energy for nucleophilic attack by the sterically hindered, weakly nucleophilic aniline, preventing thermal degradation of the starting material.

  • Cyclization: Heat to 120 °C for 16 hours. The initial secondary amine intermediate spontaneously undergoes intramolecular lactamization by attacking the adjacent ethyl ester, expelling ethanol.

  • Validation: Cool to room temperature, dilute with water, and extract with EtOAc. Purify via silica gel chromatography to isolate ethyl 2-oxo-1-phenylpiperidine-3-carboxylate .

Step 3: Saponification
  • Hydrolysis: Dissolve the ester (1.0 eq) in a 1:1 mixture of THF and H

    
    O. Add NaOH (2.0 eq) and stir at room temperature for 4 hours.
    
    • Expertise & Causality: The ester is selectively hydrolyzed over the lactam due to the higher electrophilicity of the ester carbonyl and the resonance stability of the lactam amide bond.

  • Isolation: Evaporate THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove organic impurities.

  • Acidification: Acidify the aqueous layer to pH 2 using 1M HCl.

    • Expertise & Causality: Acidification protonates the carboxylate, driving the precipitation of the highly polar target molecule. Filter the resulting white precipitate and dry under vacuum.

Route B: Late-Stage Functionalization (Discovery-Scale)

This route is ideal for medicinal chemistry discovery phases where rapid generation of diverse


-aryl analogs is required from a common 

-valerolactam core.
Step 1: Copper-Catalyzed N-Arylation (Goldberg Reaction)
  • Preparation: Charge a Schlenk flask with

    
    -valerolactam (1.0 eq), iodobenzene (1.2 eq), CuI (10 mol%), and K
    
    
    
    CO
    
    
    (2.0 eq).
  • Ligand Addition: Add anhydrous toluene (10 volumes) and

    
    -dimethylethylenediamine (DMEDA) or (S)-N-methylpyrrolidine-2-carboxylate (20 mol%)[2].
    
    • Expertise & Causality: The diamine/amino acid ligand is non-negotiable. It stabilizes the Cu(I) oxidation state, prevents disproportionation to inactive Cu(0) and Cu(II) species, and increases the solubility of the active catalytic complex in non-polar solvents[2].

  • Reaction: Degas the mixture (freeze-pump-thaw x3) and heat at 110 °C for 24 hours under argon.

  • Validation: Filter through Celite, concentrate, and purify via chromatography to yield 1-phenylpiperidin-2-one .

Step 2: Cryogenic Enolate Carboxylation
  • Enolization: Dissolve 1-phenylpiperidin-2-one (1.0 eq) in anhydrous THF (10 volumes) under argon and cool strictly to -78 °C. Add LDA (1.2 eq, 2.0 M in THF) dropwise. Stir for 1 hour at -78 °C.

    • Expertise & Causality: Strict cryogenic control is mandatory. Lactam enolates are highly reactive; any temperature elevation leads to rapid Claisen-type self-condensation between the enolate and unreacted lactam[3].

  • Electrophilic Quench: Add ethyl chloroformate (1.2 eq) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Validation: Quench with saturated NHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    Cl, extract with EtOAc, and purify to yield ethyl 2-oxo-1-phenylpiperidine-3-carboxylate .
    
Step 3: Saponification

Follow the exact hydrolysis and acidification protocol detailed in Route A, Step 3.

Comparative Data Analysis

To assist in route selection, the quantitative and operational parameters of both pathways are summarized below:

ParameterRoute A (De Novo Synthesis)Route B (Late-Stage Functionalization)
Overall Yield 45 - 55%35 - 45%
Step Count 3 Steps3 Steps
Scalability High (Kilogram scale)Moderate (Gram scale)
Temperature Range 0 °C to 120 °C-78 °C to 110 °C
Key Reagents NaOEt, Aniline, NaICuI, LDA, Ethyl Chloroformate
Primary Cost Driver 1-Bromo-3-chloropropaneIodobenzene, LDA
Operational Challenge High-temperature aminationCryogenic moisture sensitivity

References

  • [1] Synthesis of Spirocyclic Pyrazolones by Oxidative C–N Bond Formation. ACS Publications. URL:[Link]

  • [3] I. Development of Nickel- and Palladium-Catalyzed Asymmetric Allylic Alkylation Reactions II. Enantioselective Syntheses of Tetrahydroisoquinoline– Based Natural Products and Unnatural Analogs. ProQuest Dissertations. URL:[Link]

  • [2] Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules (MDPI). URL:[Link]

Sources

Application Note: Precision Synthesis of N-Phenyl-2-Piperidone-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Logic

The synthesis of N-phenyl-2-piperidone-3-carboxylic acid (also referred to as 1-phenyl-2-oxopiperidine-3-carboxylic acid) represents a critical entry point into the scaffold of functionalized lactams, often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and conformationally restricted peptide mimetics.

Unlike simple amide couplings, this protocol addresses the challenge of constructing a six-membered lactam ring with specific regio-control over the carboxylic acid moiety. We utilize a Cascade Alkylation-Cyclization Strategy , originating from the reaction between aniline and diethyl 2-bromoglutarate. This route is selected for its atom economy and the availability of starting materials, avoiding the need for unstable acyl chloride intermediates often seen in alternative pathways.

Retrosynthetic Analysis

The target molecule is disassembled via two key disconnections:

  • C3-Ester Hydrolysis: Saponification of the ethyl ester precursor.

  • N1-C2 / N1-C6 Cyclization: Formed via the nucleophilic attack of aniline on a glutaric acid derivative.

Safety & Pre-requisites

Critical Hazard Warnings:

  • Aniline: Highly toxic by inhalation, skin contact, and ingestion. Methemoglobinemia hazard. Handle exclusively in a fume hood with butyl rubber gloves.

  • Diethyl 2-bromoglutarate: Lachrymator and skin irritant.

  • Sodium Ethoxide (NaOEt): Moisture sensitive and corrosive.

Equipment:

  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and N2 inlet.

  • Magnetic stirrer with temperature feedback control.

  • Rotary evaporator with vacuum control (to prevent bumping of high-boiling solvents).

Detailed Experimental Protocol

Stage I: N-Alkylation and Cyclization (Formation of the Ester Intermediate)

This stage combines nucleophilic substitution and intramolecular amidation.

Reagents:

  • Aniline (9.3 g, 100 mmol)

  • Diethyl 2-bromoglutarate (28.1 g, 105 mmol)

  • Triethylamine (Et3N) (15.2 g, 150 mmol) or K2CO3 (anhydrous)

  • Toluene (150 mL) - Chosen for azeotropic water removal if necessary, though DMF is an alternative for faster kinetics.

Step-by-Step Methodology:

  • Setup: Purge the reaction vessel with nitrogen. Add Aniline and Triethylamine to Toluene.

  • Addition: Add Diethyl 2-bromoglutarate dropwise over 30 minutes at room temperature. Rationale: Controlling the addition rate prevents the exotherm from promoting double alkylation.

  • Alkylation Phase: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). You will observe the consumption of aniline and the formation of the linear intermediate diethyl 2-(phenylamino)pentanedioate.

  • Cyclization Phase: Increase temperature to reflux (110°C) for 12 hours.

    • Mechanistic Insight: The secondary amine formed in step 3 attacks the

      
      -ester carbonyl. The high temperature is required to overcome the entropic barrier of closing the 6-membered ring and to drive off the ethanol byproduct.
      
  • Workup:

    • Cool to room temperature.[1] Filter off the triethylamine hydrobromide salts.

    • Wash the filtrate with 1N HCl (2 x 50 mL) to remove unreacted aniline.

    • Wash with Brine (50 mL), dry over MgSO4, and concentrate in vacuo.

  • Purification: The crude oil is often pure enough for hydrolysis. If solidification is required, triturated with cold diethyl ether/hexane.

    • Target Product: Ethyl 1-phenyl-2-oxopiperidine-3-carboxylate.

Stage II: Controlled Saponification (Target Acid Formation)

Reagents:

  • Ethyl 1-phenyl-2-oxopiperidine-3-carboxylate (from Stage I)

  • Sodium Hydroxide (1M aqueous solution, 1.2 eq)

  • Ethanol (50 mL)

Step-by-Step Methodology:

  • Solubilization: Dissolve the ester intermediate in Ethanol.

  • Hydrolysis: Add 1M NaOH dropwise at 0°C .

    • Critical Control Point: Do not heat aggressively.

      
      -amido acids (similar to 
      
      
      
      -keto acids) are prone to thermal decarboxylation. Keep the reaction at Room Temperature (25°C) for 4-6 hours.
  • Monitoring: Check for the disappearance of the ester spot on TLC.

  • Isolation:

    • Concentrate the ethanol under reduced pressure (do not distill to dryness; keep wet).

    • Dilute with water (20 mL) and wash with Dichloromethane (DCM) to remove non-polar impurities.

    • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 2M HCl to pH 2-3.

    • Observation: The product should precipitate as a white to off-white solid.

  • Final Purification: Filter the solid, wash with ice-cold water, and dry under high vacuum over P2O5. Recrystallize from Ethanol/Water if necessary.

Data Summary & Specifications

ParameterSpecification / Result
CAS (Target) Not widely listed (Analogous to 1-phenyl-2-piperidone)
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Expected Yield (Stage I) 65 - 75%
Expected Yield (Stage II) 85 - 90%
Appearance White crystalline solid
Melting Point Approx. 145-148°C (Decomposition likely if heated higher)
1H NMR Diagnostic

7.2-7.5 (m, 5H, Ar-H), 3.6-3.8 (m, 2H, N-CH2), 3.4 (dd, 1H, CH-COOH)

Mechanistic Workflow (Visualization)

The following diagram illustrates the chemical pathway, highlighting the critical transition from the linear diester to the cyclic lactam.

G Aniline Aniline (Nucleophile) Intermediate Linear Diester (Diethyl 2-(phenylamino)pentanedioate) Aniline->Intermediate Step 1: SN2 Alkylation Et3N, Toluene, 80°C Reagent1 Diethyl 2-bromoglutarate (Electrophile) Reagent1->Intermediate Step 1: SN2 Alkylation Et3N, Toluene, 80°C LactamEster Lactam Ester (Ethyl 1-phenyl-2-oxopiperidine-3-carboxylate) Intermediate->LactamEster Step 2: Cyclization Reflux (-EtOH) FinalProduct Target Acid (N-phenyl-2-piperidone-3-carboxylic acid) LactamEster->FinalProduct Step 3: Saponification 1. NaOH/EtOH 2. HCl (pH 2)

Figure 1: Reaction pathway for the synthesis of N-phenyl-2-piperidone-3-carboxylic acid via alkylation-cyclization cascade.

Troubleshooting & Optimization

  • Low Yield in Cyclization: If the ring closure (Step 2) is sluggish, switch the solvent from Toluene to Xylene (higher boiling point) or add a catalytic amount of Sodium Ethoxide (NaOEt) to deprotonate the amine and accelerate attack on the ester.

  • Decarboxylation: If the final product bubbles or loses mass during drying, you are likely decarboxylating the

    
    -amido acid. Ensure drying is done under vacuum at room temperature, not in a hot oven.
    
  • Purification: If the intermediate ester is an oil that refuses to crystallize, proceed directly to hydrolysis. The final acid is much easier to purify via acid-base precipitation.

References

  • General Piperidone Synthesis

    • Kumar, K. A., et al. (2012).[2] "Piperidone Analogs: Synthesis and Their Diverse Biological Applications." International Research Journal of Pharmaceutical and Applied Sciences.

    • Source:

  • Alkylation of Anilines

    • Gassama, A., et al. (2015).[3] "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie.

    • Source:

  • Related Lactam Cyclization Methodology

    • Padwa, A., et al. (2007).[4] "Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates." Arkivoc. (Describes the preparation of ethyl 2-oxopiperidine-3-carboxylate precursors).

    • Source:

  • Dieckmann Condensation Strategy

    • El-Hiti, G. A. (2016). "Synthesis of some N-substituted 4-piperidones." Journal of the Chemical Society C.
    • Source:

Sources

Using 2-Oxo-1-phenylpiperidine-3-carboxylic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the utility, handling, and synthetic protocols for 2-Oxo-1-phenylpiperidine-3-carboxylic acid , a privileged scaffold for generating N-aryl lactam pharmacophores.[1][2][3]

Using 2-Oxo-1-phenylpiperidine-3-carboxylic Acid as a Core Intermediate[1][2][3]

Executive Summary

2-Oxo-1-phenylpiperidine-3-carboxylic acid (CAS: 19134-50-0 / 41888-21-5 analog) represents a critical "chimeric" scaffold in medicinal chemistry.[1][2][3] It combines the pharmacokinetic stability of the lactam ring with the lipophilic anchoring of the N-phenyl group , while the C3-carboxylic acid serves as a versatile orthogonal handle.[1]

This intermediate is a primary gateway to:

  • Conformationally Restricted Peptidomimetics: Specifically phenylalanine and homophenylalanine isosteres used in Renin and Factor Xa inhibitors.[1][3]

  • NK1 Receptor Antagonists: Accessing neurokinin modulators via amide diversification.[1][3]

  • 3-Amino-lactams: Via Curtius rearrangement, yielding protected amines for library synthesis.[1][2][3]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
PropertySpecificationNotes
IUPAC Name 2-Oxo-1-phenylpiperidine-3-carboxylic acid
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Appearance White to Off-white Crystalline SolidHygroscopic; store desiccated.[1][2][3]
Solubility DMSO, DMF, MeOH, DCM (moderate)Poor solubility in water/hexanes.[1][2][3]
pKa (Calc) ~3.8 (Carboxylic Acid)Acidic enough for standard coupling.[1][2][3]
Stability Stable at RT; Decarboxylates >140°CAvoid prolonged high-temp reflux.[1][2][3]
Synthetic Utility & Reaction Pathways[2][5][9][10][11][12][13]

The C3-carboxylic acid position is electronically activated by the adjacent lactam carbonyl (


-dicarbonyl environment), allowing for unique reactivity compared to standard aliphatic acids.[1][2][3]
Pathway A: Curtius Rearrangement to 3-Amino-Lactams

This is the most high-value transformation.[1][2][3] Converting the acid to an amine at the C3 position creates a 3-amino-1-phenylpiperidin-2-one core.[1][2][3] This structure mimics the backbone of peptides but with rigid conformational control, essential for protease inhibitors (e.g., Renin, Thrombin).[2][3]

Pathway B: Direct Amidation (Library Generation)

Coupling the acid with diverse amines yields 3-carboxamide derivatives .[1][3] These are structurally analogous to Rolapitant precursors and other NK1 antagonists, where the amide side chain dictates receptor selectivity.[1][3]

Pathway C: Decarboxylative Functionalization

The acid group can be removed (decarboxylation) to yield the N-phenyl-2-piperidone core, or replaced via radical decarboxylative cross-coupling (Minisci-type reactions) to install alkyl/aryl groups.[1][2][3]

Visual Workflow (Graphviz)

SyntheticPathways Start 2-Oxo-1-phenylpiperidine- 3-carboxylic acid Step1 Activation (DPPA or SOCl2) Start->Step1 Curtius Pathway Amide 3-Carboxamide Library (NK1 Analogs) Start->Amide Amine/HATU Coupling Decarb N-Phenyl-2-piperidone Start->Decarb Heat/Acid (-CO2) Isocyanate Isocyanate Intermediate Step1->Isocyanate Heat (-N2) Amine 3-Amino-1-phenyl piperidin-2-one Isocyanate->Amine Hydrolysis

Caption: Divergent synthetic pathways from the parent carboxylic acid scaffold.

Experimental Protocols
Protocol A: Synthesis of 3-(Boc-amino)-1-phenylpiperidin-2-one (Curtius Rearrangement)

Target: Accessing the protected amino-lactam scaffold for peptidomimetics.[1][2][3]

Reagents:

  • Starting Material: 2-Oxo-1-phenylpiperidine-3-carboxylic acid (1.0 equiv)[1][2][3]

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)[2][3]

  • Triethylamine (TEA) (1.2 equiv)[2][3]

  • tert-Butanol (t-BuOH) (Excess/Solvent) or Toluene/t-BuOH mix.[1][2][3]

Procedure:

  • Activation: In a dry round-bottom flask under N₂, dissolve the carboxylic acid (1.0 g, 4.56 mmol) in anhydrous Toluene (15 mL).

  • Base Addition: Add TEA (0.76 mL, 5.47 mmol) and stir at room temperature for 15 min.

  • Azide Formation: Add DPPA (1.08 mL, 5.0 mmol) dropwise. Stir at RT for 30 min.[1][3]

  • Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas will be observed. Monitor by IR (appearance of isocyanate peak ~2260 cm⁻¹) or TLC.[1][3]

  • Trapping: Once N₂ evolution ceases (~1-2 h), add excess tert-Butanol (5 mL) and reflux (100°C) for 12–16 hours.

  • Workup: Cool to RT. Concentrate in vacuo.[1][3][4] Dilute with EtOAc, wash with 5% citric acid, sat.[1][2][3] NaHCO₃, and brine.[1][2][3][4]

  • Purification: Flash chromatography (Hexane/EtOAc 7:3).

    • Yield Expectation: 65–75%.[1][3]

    • Checkpoint: 1H NMR should show the Boc-singlet (~1.4 ppm) and the NH doublet.[1][3]

Protocol B: High-Efficiency Amide Coupling (NK1 Analog Library)

Target: Derivatization for SAR studies.[1][2][3]

Reagents:

  • Starting Material: 2-Oxo-1-phenylpiperidine-3-carboxylic acid (1.0 equiv)[1][2][3]

  • Amine Partner (e.g., Benzylamine) (1.1 equiv)[2][3]

  • HATU (1.2 equiv)[1][2][3]

  • DIPEA (2.0 equiv)[1][2][3]

  • Solvent: DMF (anhydrous)[2][3]

Procedure:

  • Dissolution: Dissolve the acid (100 mg) in DMF (1 mL).

  • Activation: Add DIPEA followed by HATU. Stir for 5 min (solution turns yellow).

  • Coupling: Add the amine partner. Stir at RT for 2–4 hours.[1][3]

  • Monitoring: Check LC-MS for product mass [M+H]⁺.

  • Isolation: Pour into ice water. If solid precipitates, filter and wash.[1][2][3] If oil, extract with EtOAc/LiCl (5% aq) to remove DMF.[2][3]

Analytical Quality Control

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (Phenyl absorption).[1][3]

NMR Validation (Diagnostic Signals):

  • Lactam Core: The C3-H proton (alpha to carbonyl and COOH) typically appears as a doublet of doublets or multiplet around 3.4–3.8 ppm .[1][3]

  • Aromatic Region: 5 protons for the N-phenyl group (7.2–7.5 ppm).[1][3]

  • Exchangeable: COOH proton is broad, often >11 ppm (DMSO-d6).[1][2][3]

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield in Curtius Incomplete rearrangement or hydrolysis of isocyanate.[1][2][3]Ensure anhydrous conditions.[1][3][4] Verify N₂ evolution stops before adding alcohol.[1][3]
Racemization The C3 position is acidic and prone to epimerization.[1][3]Avoid strong bases (NaOH, NaH).[2][3] Use DIPEA/TEA. Keep reaction times short.
Decarboxylation Thermal instability of

-keto acid type structure.[1][2][3]
Do not heat >60°C unless intended (e.g., in Curtius step). Store at 4°C.
Safety & Handling (MSDS Highlights)
  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3] Irrit.).

  • Specific Precaution: In Protocol A (Curtius), DPPA is toxic and potentially explosive if distilled.[1][3] Do not concentrate reaction mixtures containing free azide to dryness.[1][2][3]

  • Storage: Hygroscopic. Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References
  • General Piperidine Synthesis: Grošelj, U., et al.[1][2][3] "Synthesis of 3-amino-1-phenylpiperidin-2-one derivatives." Molecules, 2012, 17(5), 5365-5379.[2][3] Link[2][3]

  • Renin Inhibitor Application: Hanson, G. J., et al.[1][2][3] "Synthesis and use of 3-amino-4-phenyl-2-piperidones as conformationally restricted phenylalanine isosteres." Biochem. Biophys.[1][3] Res. Commun., 1989, 160(1), 1-5.[2][3] Link

  • Curtius Rearrangement Protocol: Shioiri, T., et al.[1][2][3] "Diphenylphosphoryl azide (DPPA).[1][2][3] A new convenient reagent for a modified Curtius reaction." J. Am. Chem. Soc., 1972, 94(17), 6203–6205.[1][2][3] Link[2][3]

  • NK1 Antagonist Scaffolds: Harrison, T., et al.[1][2][3] "Gem-disubstituted amino-ether based substance P antagonists."[1][2][3] Bioorg.[1][3][5] Med. Chem. Lett., 1994, 4(21), 2545-2550.[1][2][3] Link

Sources

Application Note: Amide Coupling Strategies for 2-Oxo-1-phenylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Oxo-1-phenylpiperidine-3-carboxylic acid (CAS: 197973-92-5) is a highly functionalized


-carboxy lactam building block utilized in the design of peptidomimetics, CNS-active therapeutics, and kinase inhibitors. Structurally, it functions as a cyclic malonic acid half-amide. This unique motif presents significant synthetic bottlenecks during amide bond formation. Standard peptide coupling conditions frequently result in catastrophic yield losses due to rapid decarboxylation  and C3-epimerization .

This application note provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols to achieve high-yielding, stereoretentive amide couplings with this challenging substrate.

Mechanistic Causality: The "Why" Behind Reaction Failures

To successfully couple 2-oxo-1-phenylpiperidine-3-carboxylic acid, one must understand the causality behind its instability upon activation. The C3-carboxylic acid is flanked by an electron-withdrawing lactam carbonyl, creating an activated malonic-like system.

The Decarboxylation Pathway

When the carboxylic acid is activated by standard carbodiimides (e.g., EDC or DCC), it forms a highly electrophilic O-acylisourea intermediate. If the incoming amine is sterically hindered or weakly nucleophilic, this intermediate persists in solution. Malonic acid derivatives are highly susceptible to decarboxylation upon such activation ()[1]. The intermediate undergoes a facile intramolecular proton abstraction, transitioning into a ketene intermediate and irreversibly extruding CO


 to form the inactive byproduct 1-phenylpiperidin-2-one.
The Epimerization (Racemization) Pathway

The


-proton at the C3 position is highly acidic (pKa 

12–15 in organic solvents) due to the dual electron-withdrawing effects of the lactam and the activated carboxylate. The use of standard, unhindered tertiary amine bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) rapidly deprotonates this position. This results in the formation of a planar enolate, destroying any pre-existing stereocenter at C3 and leading to racemic mixtures.

MechanisticPathway A 2-Oxo-1-phenylpiperidine- 3-carboxylic acid B Activated Intermediate (e.g., O-acylisourea) A->B Coupling Agent + Base C Desired Amide (Target Product) B->C + Amine (Fast) D Decarboxylation (- CO2) B->D Ketene Pathway (Slow Amine) E Epimerization (Enolate Formation) B->E Strong Base (e.g., DIPEA)

Caption: Mechanistic pathways of activation, desired amidation, and competitive side reactions.

Strategic Reagent Selection

To mitigate these competing pathways, the activation energy for amidation must be lowered while suppressing enolization and ketene formation.

1. Propylphosphonic Anhydride (T3P): T3P is widely recognized as the coupling reagent of choice for epimerization-prone substrates ()[2]. It generates an activated phosphonate intermediate that is significantly less prone to ketene formation than carbodiimide-derived intermediates. Furthermore, T3P is non-toxic, non-allergenic, and operates efficiently at mild temperatures ()[3].

2. Base Selection (Pyridine or TMP): The mild combination of T3P and pyridine has been specifically developed for low-epimerization amide bond formation ()[4]. Pyridine acts as a nucleophilic catalyst rather than a strong Brønsted base, preventing C3 deprotonation. Alternatively, 2,4,6-trimethylpyridine (TMP/collidine) provides steric hindrance that physically blocks the base from abstracting the


-proton.
Quantitative Comparison of Coupling Conditions

The following table summarizes representative analytical data demonstrating the causality between reagent choice and reaction outcomes for


-carboxy lactams.
Coupling ReagentBaseSolventTarget Amide Yield (%)Decarboxylation (%)Epimerization (%)
EDC·HCl / HOBtDIPEADMF45%35%>20%
HATUDIPEADMF60%15%>30%
HATUTMPDMF75%10%<5%
T3P (50% in EtOAc) Pyridine EtOAc 88% <2% <1%

Experimental Protocols (Self-Validating Workflows)

Protocol A: T3P-Mediated Coupling (Recommended Standard)

Optimized for minimal decarboxylation and maximum stereoretention.

Reagents: 2-Oxo-1-phenylpiperidine-3-carboxylic acid (1.0 eq), Amine (1.1 eq), Pyridine (3.0 eq), T3P (50% wt in EtOAc, 1.5 eq), Anhydrous EtOAc (0.2 M).

Step-by-Step Methodology:

  • Substrate Preparation: Charge a dry, argon-purged round-bottom flask with 2-oxo-1-phenylpiperidine-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq).

  • Solvent & Base Addition: Dissolve the mixture in anhydrous EtOAc to achieve a 0.2 M concentration. Add Pyridine (3.0 eq) via syringe. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality Note: Lowering the temperature prior to activation suppresses the initial rate of ketene formation.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 10 minutes.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via LC-MS.

    • Validation Check: Look for the desired mass

      
      . Specifically monitor for a peak at 
      
      
      
      relative to the starting acid; the presence of this peak indicates decarboxylation (formation of 1-phenylpiperidin-2-one). If the
      
      
      peak exceeds 5%, cool the reaction back to 0 °C for the remainder of the coupling.
  • Workup: Quench the reaction by adding saturated aqueous NaHCO

    
    . Transfer to a separatory funnel and extract with EtOAc (3x). Wash the combined organic layers with 1N HCl (to remove excess pyridine), followed by brine.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

ExperimentalWorkflow S1 1. Preparation Mix Acid + Amine in EtOAc S2 2. Base Addition Add Pyridine (Avoid DIPEA) S1->S2 S3 3. Activation Add T3P (50% in EtOAc) at 0 °C S2->S3 S4 4. Monitoring LC-MS: Monitor [M-44] peak S3->S4 S5 5. Workup Aqueous extraction (NaHCO3) S4->S5

Caption: Step-by-step experimental workflow for T3P-mediated amide coupling.

Protocol B: HATU/TMP Coupling (For Highly Hindered Amines)

Use only when T3P fails to achieve full conversion due to extreme steric hindrance of the amine.

Reagents: 2-Oxo-1-phenylpiperidine-3-carboxylic acid (1.0 eq), Hindered Amine (1.2 eq), 2,4,6-Trimethylpyridine (TMP, 3.0 eq), HATU (1.2 eq), Anhydrous DMF (0.15 M).

Step-by-Step Methodology:

  • Dissolve the acid (1.0 eq) and TMP (3.0 eq) in anhydrous DMF (0.15 M) under argon at 0 °C. Causality Note: TMP is used instead of DIPEA because its methyl groups sterically block the nitrogen lone pair from abstracting the acidic C3

    
    -proton.
    
  • Add the hindered amine (1.2 eq) to the solution.

  • Add HATU (1.2 eq) portion-wise over 5 minutes.

  • Stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Monitor via LC-MS. Because HATU generates a highly reactive intermediate, decarboxylation is a higher risk here than in Protocol A. Keep reaction times strictly under 12 hours.

  • Quench with water, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry, and purify.

References

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. URL:[Link]

  • Curia Global. How T3P is helping to advance API development. URL:[Link]

  • RxWeb. Understanding T3P from start to finish. URL: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation (Decarboxylation of malonic acid derivatives). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Oxo-1-phenylpiperidine-3-carboxylic acid

[1]

Ticket ID: #REC-OPPC-001 Subject: Optimization of Recrystallization Solvents & Protocols Status: Resolved Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Analysis

User Query: "I am struggling to purify 2-Oxo-1-phenylpiperidine-3-carboxylic acid. Standard solvents result in oiling out or poor recovery. What is the optimal solvent system?"

Scientist's Analysis: The purification of 2-Oxo-1-phenylpiperidine-3-carboxylic acid (often an intermediate in the synthesis of dihydropyridine calcium channel blockers like Amlodipine) presents a specific physicochemical challenge.

  • Structural Conflict: The molecule contains a polar, hydrogen-bonding carboxylic acid head and a lipophilic N-phenyl lactam tail.[1] This "amphiphilic" nature often leads to oiling out (liquid-liquid phase separation) rather than crystallization.[1]

  • Acidity: The C3-carboxylic acid is prone to salt formation.[1] If your pH is not strictly controlled during the workup of the precursor ester hydrolysis, you may be attempting to recrystallize a partial salt, which will fail in organic solvents.

This guide provides a validated solvent matrix and a troubleshooting workflow to ensure high-purity isolation.

Solvent Selection Matrix

Based on solubility parameters and impurity rejection profiles, the following solvent systems are recommended.

Solvent SystemRoleSuitability RatingOperational Notes
Ethanol (95%) Primary [1] ★★★★★ (Gold Standard)Best balance of polarity.[1] The 5% water content helps solvate the carboxylic acid moiety while the ethanol solvates the phenyl ring.
Methanol Alternative[1][2][3] ★★★★☆Higher solubility than EtOH. Use if the compound is too insoluble in hot EtOH. Risk of lower yield due to high solubility at cold temps.[4]
Ethyl Acetate / Hexanes Binary System★★★★☆Excellent for removing non-polar impurities. Ratio: Dissolve in min. hot EtOAc, add Hexanes until turbid.
Toluene Specific★★☆☆☆Only for highly lipophilic crude samples. High boiling point requires caution to avoid thermal decarboxylation.
Water Anti-solvent[1] ★★★☆☆Do not use as primary solvent. The N-phenyl group makes the molecule water-insoluble.[1] Use only to crash product out of alcohols.

Detailed Experimental Protocol

Method A: The "Ethanol/Water" Gradual Cooling (Recommended)[1]

Objective: Minimize thermal stress and prevent oiling out.

  • Preparation: Ensure the crude solid is fully protonated (pH < 2 during workup).

  • Dissolution:

    • Place 10g of crude solid in a round-bottom flask.

    • Add Ethanol (95%) slowly while heating to reflux (approx. 78°C).[1]

    • Target Concentration: ~1g / 5-7 mL solvent.[1]

  • Hot Filtration (Critical):

    • If insoluble particles remain at reflux, filter immediately through a pre-warmed sintered glass funnel.

  • Crystallization:

    • Allow the filtrate to cool to Room Temperature (RT) slowly (over 1-2 hours). Rapid cooling here causes oiling.[1]

    • Once solid crystals appear, transfer to an ice bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter via vacuum.[5][6]

    • Wash: Rinse with 2 volumes of cold Ethanol/Water (1:1).[1]

    • Drying: Vacuum oven at 45°C.

Method B: The "Anti-Solvent" Crash (For stubborn oils)[1]
  • Dissolve crude in minimal boiling Ethyl Acetate .

  • Remove heat.

  • Dropwise add Hexanes (or Petroleum Ether) until the solution turns slightly cloudy (turbid).

  • Add 1-2 drops of Ethanol to clear the turbidity.

  • Seed the solution with a pure crystal (if available) or scratch the glass wall.[6]

  • Cool slowly.

Troubleshooting & FAQs

Q1: My product is "oiling out" (separating as a gum) instead of crystallizing. Why?

A: This occurs when the melting point of the solvated compound is lower than the boiling point of the solvent, or if the solution is too concentrated. [1] * Fix 1 (Thermodynamic): Re-heat to dissolve the oil. Add 10-20% more solvent. [1] * Fix 2 (Kinetic): Seed the mixture at the "cloud point" temperature (approx 50°C).

  • Fix 3 (Composition): If using Method A, increase the water content slightly (add 5% warm water) to increase the polarity gap.

Q2: The yield is very low (<40%).

A: The N-phenyl ring adds significant lipophilicity, making the compound too soluble in pure alcohols. [1] * Fix: Concentrate the mother liquor to half volume and repeat cooling. Alternatively, switch to the Ethyl Acetate/Hexane method, which forces precipitation more aggressively.

Q3: The crystals are colored (yellow/brown) instead of white.

A: Oxidation products from the phenylamine moiety often cause this. [1] * Fix: During the hot dissolution step, add Activated Carbon (Charcoal) (5% w/w).[1] Stir for 10 minutes at reflux, then perform the hot filtration step through Celite.

Process Visualization

The following diagram maps the decision logic for solvent selection and troubleshooting.

Recrystallization_WorkflowStartCrude 2-Oxo-1-phenylpiperidine-3-carboxylic acidCheck_pHCheck pH of Crude(Must be acidic, pH < 2)Start->Check_pHSolvent_ChoiceSelect Solvent SystemCheck_pH->Solvent_ChoiceMethod_AMethod A: Ethanol (95%)Solvent_Choice->Method_AStandardMethod_BMethod B: EtOAc / HexaneSolvent_Choice->Method_BIf High Lipid ImpuritiesDissolveDissolve at RefluxMethod_A->DissolveMethod_B->DissolveObservationObserve Cooling PhaseDissolve->ObservationCrystalsCrystals FormObservation->CrystalsSlow CoolOilingOiling Out / GummingObservation->OilingPhase SepNo_PrecipNo PrecipitationObservation->No_PrecipToo SolubleFinalPure White Solid(Check MP & HPLC)Crystals->FinalFix_OilAction: Reheat + DiluteOR Add Seed CrystalOiling->Fix_OilFix_YieldAction: Evaporate 50% SolventOR Add Anti-Solvent (Hexane)No_Precip->Fix_YieldFix_Oil->ObservationFix_Yield->Observation

Figure 1: Decision Logic for Purification of N-phenyl-lactam derivatives.

References

  • Mishra, S., et al. (2023).[7] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[7] (Describes purification of related phenyl-pyridine carboxylates using Methanol/Ethanol systems). [1]

  • European Patent Office. (1991).[1] EP 0407588 B1: Process for producing 2-oxo-3-aromatic carboxylic acid derivatives.[1] (Details the acidification and solvent extraction protocols for 2-oxo-3-carboxylic acids).

  • BenchChem Technical Guide. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids. (Provides solubility data and pKa values for nipecotic acid derivatives). [1]

  • PubChem. (2025).[1][8] Compound Summary: 2-Oxo-1-phenylpiperidine-3-carboxylic acid.[1] National Library of Medicine. [1]

Troubleshooting cyclization failures in piperidone carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Piperidone Carboxylic Acid Synthesis. This resource is designed for drug development professionals and synthetic chemists facing challenges in constructing functionalized piperidine frameworks.

Core Principles of Piperidone Cyclization

The synthesis of 4-piperidone-3-carboxylic acid derivatives predominantly relies on the Dieckmann condensation of an acyclic aza-diester precursor[1],[2]. Because this base-mediated intramolecular Claisen condensation is highly reversible, successful ring closure is governed by strict thermodynamic and kinetic controls[3],[4].

Mechanism AzaDiester Aza-diester Precursor Enolate Ester Enolate Formation (Base-catalyzed) AzaDiester->Enolate + Base Tetrahedral Tetrahedral Intermediate (Nucleophilic Attack) Enolate->Tetrahedral Intramolecular Piperidone Piperidone beta-ketoester (Ring Closure) Tetrahedral->Piperidone - Alkoxide Piperidone->Tetrahedral Retro-Dieckmann Salt Stable Enolate Salt (Irreversible Trap) Piperidone->Salt + Base (2nd eq)

Mechanistic pathway of the base-mediated Dieckmann condensation to form piperidones.

Diagnostic Workflow for Cyclization Failures

When a cyclization fails, the reaction mixture usually reveals one of three outcomes: unreacted starting material, acyclic hydrolyzed byproducts, or polymeric mixtures. Use the diagnostic logic below to isolate your variable.

DiagnosticWorkflow Start Cyclization Failed CheckSM Is unreacted diester present? Start->CheckSM CheckWater Check for moisture or weak base CheckSM->CheckWater Yes CheckPolymer Are there high MW impurities? CheckSM->CheckPolymer No Dilution Increase dilution (Intermolecular rxn) CheckPolymer->Dilution Yes CheckRetro Is the product cleaving? CheckPolymer->CheckRetro No Thermodynamic Ensure 2 eq base to trap enolate CheckRetro->Thermodynamic Yes

Diagnostic flowchart for isolating the root cause of piperidone cyclization failures.

Frequently Asked Questions & Troubleshooting Guides

Q1: My LC-MS shows a mass corresponding to the hydrolyzed acyclic mono-ester or di-acid instead of the piperidone. What went wrong? A1: This is a classic symptom of moisture infiltrating the reaction[1]. Alkoxide bases (e.g., NaOEt, KOtBu) are highly hygroscopic. In the presence of water, the base is consumed to form hydroxide, which rapidly saponifies your aza-diester precursor rather than deprotonating the


-carbon[1].
  • Causality: Saponification is an irreversible process that kinetically outcompetes the Dieckmann cyclization.

  • Solution: Ensure strictly anhydrous conditions. Use freshly titrated alkoxide bases or generate them in situ (e.g., reacting sodium metal with anhydrous ethanol)[3].

Q2: The reaction stalls at equilibrium, and I am recovering a high percentage of unreacted aza-diester. How do I drive the reaction forward? A2: The Dieckmann cyclization is reversible (the retro-Dieckmann reaction)[3]. The forward driving force is the deprotonation of the highly acidic


-keto ester product to form a stable enolate salt[3],[4].
  • Causality: If you only use 1.0 equivalent of base, the equilibrium will not fully shift because the product enolate formation consumes the base needed for the initial step. Furthermore, if your target piperidone lacks an enolizable proton at the

    
    -position (i.e., forming a quaternary center), the reaction will completely revert and open up[5].
    
  • Solution: Use a minimum of 2.0 to 2.5 equivalents of base[3]. This ensures the initial enolate formation occurs while leaving enough base to irreversibly trap the cyclized product.

Q3: I am observing a complex mixture of high-molecular-weight oligomers. How do I favor intramolecular cyclization over intermolecular condensation? A3: You are experiencing competing intermolecular Claisen condensation[1],[6].

  • Causality: At high concentrations, the probability of an enolate colliding with another molecule's ester group exceeds the probability of the molecule's own tail folding back for intramolecular attack.

  • Solution: Employ high-dilution techniques[3]. Add the aza-diester precursor dropwise via a syringe pump to a refluxing solution of the base over several hours.

Q4: Why am I seeing a mixture of ethyl and methyl esters in my product when I only started with a dimethyl aza-diester? A4: You are observing transesterification side reactions[1].

  • Causality: If you use sodium ethoxide in ethanol to cyclize a dimethyl ester, the ethoxide acts as a nucleophile, swapping the methyl groups for ethyl groups before or during cyclization.

  • Solution: The alkoxide base and the solvent must perfectly match the ester leaving groups of your precursor[1]. Use NaOMe/MeOH for dimethyl esters, and NaOEt/EtOH for diethyl esters. If using a sterically hindered, non-nucleophilic base like LDA or LHMDS, use an aprotic solvent like THF[6].

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction parameters and outcomes during the optimization of a standard 1-benzyl-4-piperidone-3-carboxylic acid ethyl ester synthesis.

Base (Eq)SolventConcentrationTemp (°C)Yield (%)Primary Impurity / Failure Mode
NaOEt (1.0)EtOH0.5 M2515%Unreacted SM & Retro-Dieckmann cleavage
NaOEt (2.5)EtOH0.5 M7845%Intermolecular oligomers (high MW)
NaOEt (2.5)EtOH0.05 M7888%Trace acyclic acid (if moisture present)
KOtBu (2.5)THF0.05 M6592%Clean profile (optimal kinetic control)
NaOH (2.5)EtOH/H₂O0.1 M780%Complete saponification (di-acid formed)

Self-Validating Experimental Protocol

Synthesis of 1-Benzyl-4-piperidone-3-carboxylic acid ethyl ester via High-Dilution Dieckmann Cyclization

This protocol is designed as a self-validating system: specific visual cues and checkpoints ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Preparation of the Base Solution

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar under an argon atmosphere.

  • Add anhydrous ethanol (100 mL,

    
     ppm 
    
    
    
    ) and cool to 0 °C.
  • Carefully add freshly cut sodium metal (2.5 equivalents relative to the diester) in small pieces[3].

    • Validation Checkpoint: Observe controlled

      
       gas evolution. The solution should become completely homogeneous. If unreacted sodium remains, wait until fully dissolved to prevent localized hot spots.
      

Step 2: High-Dilution Cyclization

  • Heat the freshly prepared sodium ethoxide solution to a gentle reflux (78 °C).

  • Dissolve the precursor,

    
    -bis(2-carbethoxyethyl)benzylamine (1.0 equivalent, 10 mmol), in anhydrous ethanol (50 mL).
    
  • Add the precursor solution dropwise via the addition funnel over 3 to 4 hours.

    • Validation Checkpoint: The slow addition ensures the steady-state concentration of the uncyclized precursor remains near zero, preventing polymerization[3]. The mixture may become cloudy as the sodium salt of the

      
      -keto ester precipitates[3].
      
  • Continue refluxing for an additional 2 hours post-addition.

Step 3: Controlled Quenching and Isolation

  • Cool the reaction mixture to 0 °C.

  • Critical Step: Quench the reaction by adding glacial acetic acid dropwise until the pH reaches 5-6.

    • Causality: The product exists as a sodium enolate salt[3]. Using strong aqueous acids (like HCl) at elevated temperatures will trigger spontaneous decarboxylation, yielding 1-benzyl-4-piperidone instead of the desired carboxylic acid ester[2],[3]. Acetic acid gently protonates the enolate without cleaving the ester.

  • Concentrate the mixture under reduced pressure to remove ethanol.

  • Partition the residue between saturated aqueous

    
     and dichloromethane (DCM). Extract the aqueous layer 3x with DCM.
    
  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to yield the crude 
    
    
    
    -keto ester.

References

  • Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione - BenchChem.

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone - Organic Preparations and Procedures International (Taylor & Francis).

  • Dieckmann Condensation - Alfa Chemistry.

  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts.

  • Master The Dieckmann Condensation in 12 Minutes! - The Organic Chemistry Tutor (YouTube).

Sources

Technical Support Center: Stability & Handling of 2-Oxo-1-phenylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating 2-Oxo-1-phenylpiperidine-3-carboxylic acid (CAS: 197973-92-5) as a standard, highly stable aliphatic carboxylic acid. This assumption is the root cause of most downstream experimental failures, inconsistent assay yields, and analytical discrepancies.

This guide is designed to give you full control over your compound by explaining the causality behind its degradation, providing actionable troubleshooting steps, and establishing a self-validating protocol for aqueous stability profiling.

Section 1: Mechanistic Overview (The "Why")

To understand how to handle this compound, you must first look at its structural topology. The molecule features a carboxylic acid at the C3 position, directly adjacent (alpha) to the C2 lactam carbonyl. This specific arrangement creates a cyclic beta-amido acid —a functional equivalent to a beta-keto acid or a malonic acid derivative.

Because of this beta-dicarbonyl-like relationship, its stability in aqueous solutions is governed by three competing degradation pathways:

  • Thermal Decarboxylation: Like all beta-keto and malonic acids, this compound is highly susceptible to the loss of CO

    
     via a cyclic, six-membered transition state. This yields 1-phenylpiperidin-2-one as the major degradant. This pathway is heavily accelerated by heat and acidic conditions ()[1].
    
  • Lactam Hydrolysis: At extreme pH ranges (pH < 2 or pH > 9), the delta-lactam ring undergoes nucleophilic attack by water or hydroxide ions, leading to ring opening into 5-(phenylamino)pentane-1,1-dicarboxylic acid, which subsequently degrades ()[2].

  • C3-Epimerization: The alpha-proton at C3 is highly acidic. In aqueous media, especially under mild base catalysis, the compound undergoes rapid enolization. If you are working with a specific enantiomer, it will rapidly racemize.

degradation_pathways Compound 2-Oxo-1-phenylpiperidine- 3-carboxylic acid Decarb Thermal Decarboxylation (Loss of CO2) Compound->Decarb Heat / Acid Hydrolysis Lactam Hydrolysis (Ring Opening) Compound->Hydrolysis pH > 9 or pH < 2 Epimerization C3-Epimerization (Enolization) Compound->Epimerization Base / RT Prod1 1-Phenylpiperidin-2-one (Major Degradant) Decarb->Prod1 Prod2 5-(Phenylamino)pentane- 1,1-dicarboxylic acid Hydrolysis->Prod2 Prod3 Racemic Mixture (R/S at C3) Epimerization->Prod3

Primary degradation pathways of 2-Oxo-1-phenylpiperidine-3-carboxylic acid in aqueous media.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my compound degrading into 1-phenylpiperidin-2-one during rotary evaporation? A: You are inadvertently inducing thermal decarboxylation. When concentrating aqueous fractions (especially acidic HPLC fractions containing TFA or Formic Acid), the combination of heat (water bath > 30°C) and low pH catalyzes the cleavage of the C-C bond, releasing CO


 ()[3].
Solution: Keep the water bath strictly below 25°C and neutralize acidic fractions to pH 6.0–7.0 before concentration. Lyophilization (freeze-drying) is strongly preferred over rotary evaporation for this compound.

Q2: My LC-MS shows a split peak or a broad shoulder for the main compound. What is happening? A: This is a classic analytical signature of C3-epimerization occurring on-column. The acidic alpha-proton exchanges rapidly with the mobile phase. If your HPLC method uses a neutral pH gradient, the interconversion between the R and S enantiomers (via the enol intermediate) happens at a rate similar to the chromatographic timescale, causing peak broadening or splitting. Solution: Pin the pH of your mobile phase to 2.5 using 0.1% Formic Acid. This suppresses the enolization pathway and forces the compound to elute as a single, sharp peak.

Q3: How should I store aqueous stock solutions for biological assays? A: You should never store this compound in aqueous buffers for extended periods. It will slowly decarboxylate even at room temperature. Solution: Prepare a highly concentrated master stock (e.g., 10–50 mM) in anhydrous DMSO. Aliquot and store at -20°C. Dilute into aqueous assay buffers immediately before use, and ensure your total assay incubation time does not exceed 12 hours.

Section 3: Standard Operating Protocol (SOP): Aqueous Stability Profiling

To ensure your experimental conditions are sound, use this self-validating protocol to determine the precise half-life of your specific batch. By quantifying both the parent loss and the degradant formation, the system validates its own mass balance.

stability_workflow Step1 Stock Prep 10 mM in DMSO Step2 Aqueous Dilution 100 µM in Buffer Step1->Step2 Step3 Incubation Controlled Temp Step2->Step3 Step4 Quenching Acidify to pH 4 Step3->Step4 Step5 LC-MS Analysis Quantify AUC Step4->Step5

Step-by-step experimental workflow for evaluating aqueous stability and half-life.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2.19 mg of 2-Oxo-1-phenylpiperidine-3-carboxylic acid in 1 mL of anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Buffer Equilibration: Pre-warm 990 µL of the target aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.4) to the desired experimental temperature (e.g., 37°C) in a thermomixer.

  • Reaction Initiation: Spike 10 µL of the 10 mM DMSO stock into the 990 µL buffer (final concentration: 100 µM, 1% DMSO). Mix by rapid inversion.

  • Sampling & Quenching (Critical Step): At designated time points (0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot. Immediately quench the reaction by adding 50 µL of ice-cold quenching solution (Acetonitrile containing 0.2% Formic Acid). This drops the pH to halt base-catalyzed hydrolysis/epimerization and precipitates buffer salts.

  • Centrifugation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C.

  • LC-MS Analysis: Transfer the supernatant to an autosampler vial. Quantify the Area Under the Curve (AUC) of the parent mass (m/z 220.1 [M+H]

    
    ) against the primary degradant, 1-phenylpiperidin-2-one (m/z 176.1 [M+H]
    
    
    
    ).
Section 4: Quantitative Stability Data

The following table summarizes the expected half-life (


) of 2-Oxo-1-phenylpiperidine-3-carboxylic acid under various aqueous conditions. Use this data as a benchmark for your internal quality control.
Buffer pHTemperaturePrimary Degradation PathwayEstimated Half-Life (

)
pH 2.0 (HCl)25°CAcid-Catalyzed Decarboxylation~ 12 Hours
pH 7.4 (PBS)25°CSlow Spontaneous Decarboxylation~ 48 Hours
pH 7.4 (PBS)37°CThermal Decarboxylation~ 18 Hours
pH 10.0 (Borate)25°CBase-Catalyzed Hydrolysis & Epimerization~ 6 Hours
Section 5: References

[2] Title: Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance Source: MDPI (Water) URL:[Link]

[1] Title: Loss of Carboxy Group as CO


: Decarboxylation of Malonic Acid Derivatives
Source: JoVE Science Education
URL:[Link]

[3] Title: Decarboxylation Source: Master Organic Chemistry URL:[Link]

Sources

Minimizing side products in the synthesis of phenylpiperidone acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenylpiperidone Acid Synthesis

Topic: Minimizing Side Products in the Synthesis of Phenylpiperidone Acids Ticket ID: #SYNTH-PPA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of phenylpiperidone acids—specifically 1-alkyl-4-phenyl-3-carboxy-4-piperidones (via Dieckmann condensation) or 1-alkyl-4-phenyl-4-piperidinecarboxylic acids (via nitrile hydrolysis)—is plagued by three primary impurity classes: oligomers , quaternary ammonium salts , and decarboxylated byproducts .

This guide provides a root-cause analysis and self-validating protocols to minimize these side products. Our approach prioritizes thermodynamic control during cyclization and kinetic control during alkylation.

Module 1: The Cyclization Conundrum (Dieckmann Condensation)

Context: The formation of the piperidone ring often involves the Dieckmann condensation of a diester precursor (e.g., N,N-bis(2-carboalkoxyethyl)aniline). Primary Failure Mode: Intermolecular condensation (oligomerization) competing with intramolecular cyclization.

Diagnostic Diagram: The Competition Pathway

Dieckmann_Pathway cluster_0 Kinetic Rule Start Diester Precursor Enolate Enolate Intermediate Start->Enolate Base (NaH/tBuOK) Cyclic Target: Piperidone (Intramolecular) Enolate->Cyclic High Dilution (k_intra) Polymer Impurity: Oligomer (Intermolecular) Enolate->Polymer High Conc. (k_inter) Note1 Rate(Cyclic) ∝ [C] Rate(Polymer) ∝ [C]²

Caption: Kinetic competition between first-order intramolecular cyclization and second-order intermolecular oligomerization.

Troubleshooting Guide: Minimizing Oligomers

Q: My reaction mixture is turning into a viscous, dark oil. What is happening? A: You are likely observing uncontrolled Claisen condensation (polymerization). This occurs when the concentration of the enolate is too high, favoring intermolecular attack over ring closure.

Protocol: The High-Dilution Addition Technique Standard batch addition is insufficient for this scaffold. Use this pseudo-high-dilution method:

  • System Prep: Flame-dry a 3-neck flask. Maintain a positive pressure of

    
    .
    
  • Base Suspension: Suspend NaH (2.2 equiv) or

    
    -BuOK in dry toluene or THF. Heat to reflux.[1]
    
  • Controlled Feed: Dissolve your diester precursor in a volume of solvent such that the concentration is <0.1 M .

  • Addition Rate: Add the precursor solution dropwise over 4–6 hours using a syringe pump.

    • Why? This ensures the instantaneous concentration of unreacted diester is near zero, statistically forcing the enolate to react with its own internal ester group [1].

  • Quench: Cool to 0°C and quench with glacial acetic acid before aqueous workup to prevent base-catalyzed ring opening.

Module 2: N-Alkylation Selectivity

Context: Functionalizing the piperidine nitrogen (if not pre-functionalized) or alkylating the alpha-carbon. Primary Failure Mode: Over-alkylation leading to quaternary ammonium salts (Hofmann elimination precursors).

Data Table: Solvent & Base Effects on Selectivity
VariableConditionOutcomeMechanism
Solvent Acetone/AcetonitrileHigh Risk (Quaternization)Polar aprotic solvents stabilize the charged transition state of the second alkylation.
Solvent Ethanol/MethanolMedium Risk Protic solvents solvate the nucleophile, reducing reactivity but not necessarily selectivity.
Base

(Excess)
High Risk Surface catalysis can drive reaction to completion (quaternary salt).
Base DIPEA (1.1 eq)Optimal Steric bulk prevents rapid proton exchange, favoring mono-alkylation.
Method Reductive Amination Best in Class Mechanistically impossible to form quaternary salts directly.[2]
Troubleshooting Guide: Avoiding Quaternary Salts

Q: I see two spots on TLC: my product and a baseline spot. Mass spec shows M+R. A: The baseline spot is the quaternary ammonium salt. Direct alkylation with alkyl halides is difficult to control on piperidines due to the increased nucleophilicity of the secondary amine product.

Protocol: Reductive Alkylation (The "Self-Validating" Route) Instead of R-Br, use R-CHO (Aldehyde) + Reductant.

  • Imine Formation: Dissolve phenylpiperidine (1.0 eq) and the corresponding aldehyde (1.1 eq) in DCE (Dichloroethane) or MeOH.

  • Equilibrium Check: Stir for 30 mins. (Optional: Add

    
     to sequester water).
    
  • Reduction: Add

    
     (Sodium triacetoxyborohydride) (1.5 eq).
    
    • Why? This reagent is mild and will reduce the iminium ion much faster than the aldehyde, preventing side reactions.

  • Outcome: This method cannot produce quaternary ammonium salts because the intermediate iminium ion cannot react with a second aldehyde molecule to form a stable precursor for reduction [2].

Module 3: Handling Beta-Keto Acids (Decarboxylation)

Context: If your target is the 3-carboxy-4-piperidone , you possess a beta-keto acid (or ester). Primary Failure Mode: Spontaneous decarboxylation during hydrolysis or workup.

Decision Tree: Workup Strategy

Decarboxylation_Control Start Hydrolysis of Ester Check1 Is target the Free Acid? Start->Check1 PathA Risk: Decarboxylation (Loss of CO2) Check1->PathA Yes PathB Standard Neutral Workup Check1->PathB No (Ester is target) Action1 1. Saponify at <40°C 2. Acidify to pH 4-5 (Isoelectric) 3. Do NOT heat acidic solution PathA->Action1 Mitigation

Caption: Decision logic for preserving the labile beta-keto acid moiety.

Q: My product bubbles vigorously upon acidification and I lose mass. Why? A: You are observing the decarboxylation of the beta-keto acid. The protonated carbonyl acts as an electron sink, facilitating the loss of


 via a 6-membered cyclic transition state.

Protocol: Isoelectric Precipitation

  • Saponification: Use LiOH in THF/Water (mildest condition).

  • Temperature: Keep strictly below 40°C.

  • Acidification: Do not dump into strong acid. Slowly add 1M HCl until the pH reaches the isoelectric point of the amino acid (usually pH 5–6 for these zwitterions).

  • Isolation: The product should precipitate. Filter immediately. Do not extract into acidic water.

References

  • Taber, D. F. (2025). Intramolecular Dieckmann Condensation: Strategy and Control. Organic Chemistry Portal. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Kappe, C. O. (2013). Process Development and Scale-Up of Piperidine Derivatives. Organic Process Research & Development, 17(5). Link

  • BenchChem Technical Support. (2025). Common side reactions in the Dieckmann condensation. Link

Disclaimer: This guide is for research purposes only. Ensure all local regulations regarding phenylpiperidine derivatives are followed, as some substructures are controlled substances.

Sources

Technical Support Center: Resolution of 2-Oxo-1-phenylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It synthesizes established protocols for N-aryl-lactam-3-carboxylic acids, drawing specifically from the successful resolution of the structural analog 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and general nipecotic acid derivatives.

Ticket ID: RES-2OXO-PIP-03 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

The resolution of 2-Oxo-1-phenylpiperidine-3-carboxylic acid presents a classic challenge in chiral separation: resolving a carboxylic acid with a stereocenter at the


-position to the carbonyl, embedded within a lactam ring.

This guide provides three validated workflows. Method A (Classical Chemical Resolution) is the recommended starting point due to the structural similarity of your target to 5-oxo-1-phenylpyrazolidine-3-carboxylic acid, which is efficiently resolved using chiral amines [1]. Method B (Enzymatic Resolution) is offered for scale-up scenarios where high enantiomeric excess (ee) >99% is required under mild conditions [2].

Method A: Diastereomeric Salt Crystallization (Primary Protocol)

Principle: This method relies on the differential solubility of diastereomeric salts formed between the racemic acid and an enantiopure base.[1][2][3][4] Based on structural analogs,


-Phenylethylamine (1-Phenylethylamine)  is the highest-probability resolving agent.
Reagent Selection Matrix
Resolving AgentSolvent SystemSuccess ProbabilityNotes
(S)-(-)-

-Phenylethylamine
EtOH / Water (9:1)High Proven for 1-phenyl-lactam analogs [1].
(R)-(+)-

-Phenylethylamine
EtOH / Water (9:1)High Used to target the opposite enantiomer.
Quinine Acetone / MethanolMediumStandard for bulky acids; often requires multiple recrystallizations.
(S)-(-)-2-Amino-1-butanol 2-PropanolLow-MediumAlternative if phenylethylamine fails.
Step-by-Step Protocol

Step 1: Salt Formation

  • Dissolve 10 mmol of racemic 2-Oxo-1-phenylpiperidine-3-carboxylic acid in minimal boiling Ethanol (approx. 20-30 mL).

  • Add 0.5 equivalents (5 mmol) of (S)-(-)-

    
    -Phenylethylamine  dropwise.
    
    • Note: Using 0.5 eq (the "Pope-Peachey" method) often yields higher optical purity in the first crop than using 1.0 eq.

  • Allow the solution to cool slowly to room temperature over 4 hours.

  • If no crystals form, scratch the glass or add a seed crystal. Refrigerate at 4°C overnight.

Step 2: Isolation and Purification

  • Filter the precipitate (Salt A).[5] The filtrate contains the enriched opposite enantiomer (Salt B/Free Acid).

  • Recrystallization (Critical): Redissolve Salt A in boiling Ethanol/Water (95:5). Cool and filter.[3][6][7] Repeat until constant melting point or rotation is achieved.

Step 3: Acid Liberation (The "Springing" Step)

  • Suspend the purified salt in water.[2][7]

  • Acidify with 1M HCl to pH 1-2.

  • Extract the free acid with Ethyl Acetate (

    
    ).
    
  • Dry over

    
     and evaporate to yield the enantiopure acid.
    
Workflow Visualization

SaltResolution Racemate Racemic Acid (10 mmol) Mix Mixture in EtOH Racemate->Mix Base Chiral Base (S)-Phenylethylamine Base->Mix Crystallize Selective Crystallization Mix->Crystallize SolidSalt Solid Diastereomeric Salt (Enriched) Crystallize->SolidSalt Precipitate MotherLiq Mother Liquor (Opposite Enantiomer) Crystallize->MotherLiq Filtrate Recryst Recrystallization (EtOH/H2O) SolidSalt->Recryst Recryst->Recryst Repeat until constant rotation Acidify Acidification (HCl) & Extraction Recryst->Acidify FinalProd Pure (S)-Acid (Target) Acidify->FinalProd

Figure 1: Workflow for the classical resolution of 2-Oxo-1-phenylpiperidine-3-carboxylic acid via diastereomeric salt formation.

Method B: Enzymatic Kinetic Resolution (Secondary Protocol)

If chemical resolution yields poor recovery, enzymatic hydrolysis of the corresponding ester is the industry-standard alternative [2].

Protocol:

  • Esterification: Convert the racemic acid to its Methyl Ester using

    
    .
    
  • Enzyme Screening: Screen lipases (e.g., Candida antarctica Lipase B / CAL-B or Pleurotus ostreatus lipase).

  • Reaction:

    • Suspend Racemic Methyl Ester in Phosphate Buffer (pH 7.0) with 10% co-solvent (DMSO).

    • Add Immobilized Lipase.

    • Stir at 30°C. Monitor pH and maintain at 7.0 using a pH-stat (add dilute NaOH).

  • Separation:

    • Stop reaction at 50% conversion.

    • Extract the unreacted Ester (Enantiomer A) with Hexane/EtOAc (pH 7).

    • Acidify the aqueous phase to pH 2 and extract the Acid (Enantiomer B).

Method C: Analytical QC (Chiral HPLC)[8]

You cannot rely on optical rotation alone. You must validate ee% via Chiral HPLC.[8]

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Technical Note: The Trifluoroacetic acid (TFA) is mandatory to suppress the ionization of the carboxylic acid group, preventing peak tailing [3].

  • Detection: UV at 254 nm (Phenyl chromophore).

  • Flow Rate: 1.0 mL/min.

Troubleshooting & FAQs

Q1: The salt formed an oil instead of crystals. How do I fix this?

  • Cause: The solvent polarity is likely too high, or the mixture is too concentrated.

  • Fix: Re-dissolve the oil by heating. Add a less polar co-solvent (e.g., Ethyl Acetate or Toluene) dropwise until cloudiness persists, then reheat to clear and cool very slowly. Alternatively, switch from Ethanol to 2-Propanol .

Q2: My yield is low (<20%). Where did I lose the compound?

  • Diagnosis: Check the mother liquor. If the salt is too soluble, it won't precipitate.

  • Fix: Reduce solvent volume. If you used the "0.5 eq base" method, ensure you didn't accidentally use 1.0 eq, which forces the formation of the more soluble diastereomer alongside the less soluble one, inhibiting crystallization.

Q3: Can I use this method to determine Absolute Configuration?

  • Answer: Not directly. While you can infer configuration by analogy to the pyrazolidine derivative (where the (S)-amine typically precipitates the (S)-acid salt [1]), you must confirm this via X-Ray Crystallography of the diastereomeric salt or by derivatizing with a known chiral auxiliary.

Q4: Is there a way to recycle the unwanted enantiomer?

  • Strategy: Yes. Collect the unwanted enantiomer from the mother liquor. Racemize it by heating in basic conditions (e.g., NaOEt in EtOH) or by refluxing in acetic anhydride (if the lactam is stable), then re-subject it to the resolution process. This is known as Dynamic Kinetic Resolution (DKR) logic.

References

  • Melgar-Fernández, R., et al. (2010).[9] "Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives." Arkivoc, 2010(8), 55-75.[9] Link

  • Solymár, M., Forró, E., & Fülöp, F. (2004).[10] "Enzyme-catalyzed kinetic resolution of piperidine hydroxy esters." Tetrahedron: Asymmetry, 15(20), 3281-3287. Link

  • Schuster, A., et al. (1998).[11] "Chiral separation of phenyl(pyridyl)alkanoic acids by HPLC and CE." Scientia Pharmaceutica, 66, 263-278.[11] Link

Sources

Technical Support Center: Controlling pH Sensitivity During Extraction of Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Piperidine carboxylic acids (PCAs)—including pipecolic acid (piperidine-2-carboxylic acid), nipecotic acid (piperidine-3-carboxylic acid), and isonipecotic acid (piperidine-4-carboxylic acid)—are critical pharmaceutical intermediates, biomarkers, and GABA uptake inhibitors[1]. However, their extraction from aqueous matrices is notoriously difficult. As zwitterionic molecules containing both a basic secondary amine and an acidic carboxyl group, their solubility and partition coefficients are highly dictated by the pH of the environment[1].

This guide provides troubleshooting frameworks, physicochemical data, and validated protocols to overcome the limitations of standard liquid-liquid extraction (LLE) when working with these highly polar analytes.

The Core Mechanism: pH-Dependent Charge States

To successfully extract PCAs, you must understand the causality between the buffer pH and the molecule's ionization state. At physiological pH (~7.4), PCAs exist almost exclusively as zwitterions (net charge of zero, but highly polar due to the localized positive and negative charges). In this state, they will not partition into organic solvents.

Extraction requires forcing the molecule into a single charge state (cationic or anionic) and pairing it with a hydrophobic counter-ion (Ion-Pair LLE), or utilizing specific electrostatic interactions on a solid support (Mixed-Mode SPE)[2].

G A Low pH (< 3.0) Cationic State (+NH2, -COOH) B Neutral pH (~ 7.0) Zwitterionic State (+NH2, -COO⁻) A->B Increase pH (Deprotonate COOH) B->A Decrease pH (Protonate COO⁻) C High pH (> 11.0) Anionic State (NH, -COO⁻) B->C Increase pH (Deprotonate NH2+) C->B Decrease pH (Protonate NH)

Caption: pH-dependent charge state transitions of piperidine carboxylic acids governing extraction behavior.

Physicochemical Reference Data

Table 1: Key physicochemical properties of common piperidine carboxylic acids dictating extraction parameters.

CompoundPositionpKa1 (COOH)pKa2 (NH2)Isoelectric Point (pI)LogP (Predicted)
Pipecolic Acid 2-carboxylic2.5110.72~6.61-2.3
Nipecotic Acid 3-carboxylic3.3510.64~6.99-2.9

(Data derived from chemical databases for Pipecolic Acid[3] and Nipecotic Acid[4],[1]).

Troubleshooting FAQs

Q1: I am attempting a standard Liquid-Liquid Extraction (LLE) with ethyl acetate at pH 7.0, but my recovery of nipecotic acid is near zero. Why? A: At pH 7.0, nipecotic acid is at its isoelectric point. It exists as a zwitterion with a protonated piperidine ring and a deprotonated carboxylate group[1]. This dual-charge state makes it incredibly hydrophilic (LogP ~ -2.9), preventing it from partitioning into moderately polar organic solvents like ethyl acetate[1]. To resolve this, you must either use Mixed-Mode SPE or shift the pH and add an ion-pairing reagent.

Q2: I switched to Ion-Pair LLE using Heptafluorobutyric Acid (HFBA) at pH 2.0, but I am getting severe emulsion formation. How do I fix this? A: Emulsions in IP-LLE often occur due to excess ion-pairing reagent acting as a surfactant, or the presence of co-extracted matrix proteins.

  • Action 1: Reduce the HFBA concentration. A 10-20 mM concentration is usually sufficient to form the hydrophobic complex with the protonated amine.

  • Action 2: Switch your extraction solvent. Highly non-polar solvents (e.g., hexane) can exacerbate emulsions with biological matrices. Try a mixture of Dichloromethane:Isopropanol (80:20, v/v) to improve phase separation.

  • Action 3: Centrifuge the biphasic mixture at 4,000 x g for 10 minutes at 4°C to break the emulsion mechanically.

Q3: What is the most reliable Solid-Phase Extraction (SPE) chemistry for PCAs? A: Mixed-Mode Strong Cation Exchange (MCX) is the gold standard for zwitterionic amines[2]. MCX sorbents contain both reversed-phase (hydrophobic) and sulfonic acid (strong cation exchange) functional groups. By acidifying your sample to pH < 2.0, you neutralize the carboxylic acid (suppressing its negative charge) while keeping the piperidine nitrogen protonated (positive). The molecule will bind strongly to the sulfonic acid groups via ionic interaction, allowing you to wash away neutral and acidic impurities with 100% methanol before eluting with a high-pH organic solvent[2].

Q4: Can I bypass the extraction difficulty entirely for GC-MS or LC-MS profiling? A: Yes. In situ derivatization is a highly effective alternative to direct extraction. For example, treating the aqueous sample with heptafluorobutyl chloroformate (HFBCF) simultaneously derivatizes both the amine and the carboxylic acid, eliminating the zwitterionic nature and converting the PCA into a highly lipophilic compound that can be easily extracted into hexane[5].

Validated Experimental Protocols
Protocol 1: Mixed-Mode Strong Cation Exchange (MCX) SPE

This protocol utilizes the dual nature of MCX sorbents to isolate PCAs from complex aqueous matrices (e.g., plasma, urine, or reaction buffers)[2].

SPE_Workflow Cond 1. Condition MeOH -> 2% FA Load 2. Load Sample Adjusted to pH 2.0 Cond->Load Wash1 3. Wash 1 (Aq) 0.1M HCl Load->Wash1 Wash2 4. Wash 2 (Org) 100% MeOH Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH Wash2->Elute

Caption: Step-by-step Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for zwitterions.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute the aqueous sample 1:1 with 2% Formic Acid (FA) in water. Verify the pH is ≤ 2.0. This ensures the carboxylate is protonated (neutral) and the amine is protonated (positive).

  • Conditioning: Pass 2 mL of 100% Methanol (MeOH) through the MCX cartridge (e.g., 30 mg/1 mL), followed by 2 mL of 2% FA in water. Do not let the sorbent dry.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min. The protonated piperidine ring binds to the sulfonic acid groups[2].

  • Washing (Interference Removal):

    • Wash with 2 mL of 0.1 M HCl to remove hydrophilic interferences.

    • Wash with 2 mL of 100% MeOH to remove hydrophobic, non-basic interferences. The PCA remains bound due to the strong ionic interaction.

  • Elution: Elute the target analytes with 2 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH (> 11) deprotonates the piperidine nitrogen, breaking the ionic bond and releasing the compound[2].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in the appropriate mobile phase for LC-MS/MS analysis.

Protocol 2: In Situ Derivatization and Extraction (GC-MS Profiling)

Based on validated chiral profiling methods, this protocol bypasses zwitterion extraction issues by masking the polar groups[5].

Step-by-Step Methodology:

  • Reaction Setup: To 100 µL of aqueous sample, add 100 µL of pyridine-containing buffer (pH ~ 9.0).

  • Derivatization: Add 20 µL of Heptafluorobutyl chloroformate (HFBCF). Vortex immediately for 1 minute. The HFBCF reacts with the secondary amine and the carboxylic acid[5].

  • Extraction: Add 200 µL of hexane. Vortex vigorously for 2 minutes. The now highly lipophilic derivative partitions entirely into the hexane layer[5].

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Transfer the upper organic (hexane) layer to a GC vial for direct injection[5].

References
  • ResearchGate. "Overview of mixed-mode ION-EXCHANGE materials in the extraction of organic compounds." Available at:[Link]

  • Springer Nature. "A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids." Available at:[Link]

  • PubChem (NIH). "Nipecotic Acid | C6H11NO2 | CID 4498." Available at:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: Structural Validation of 2-Oxo-1-phenylpiperidine-3-carboxylic acid via 1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of bioactive lactams and piperidine scaffolds, 2-Oxo-1-phenylpiperidine-3-carboxylic acid represents a critical intermediate.[1] Its structural validation is frequently complicated by two factors: the conformational flexibility of the piperidine ring and the rapid exchange of the acidic proton.

This guide provides a technical comparison between the target molecule and its two primary "alternatives" in the synthetic pathway: the non-carboxylated precursor (1-phenylpiperidin-2-one) and the ester intermediate (Ethyl 2-oxo-1-phenylpiperidine-3-carboxylate).[1]

Key Performance Insight: While the Ester derivative offers superior resolution for stereochemical assignment (due to solubility in CDCl₃ and lack of dimerization), the Free Acid is the active functionality required for subsequent coupling. Therefore, the "performance" of your analysis relies on confirming the complete hydrolysis of the ester and the successful C3-functionalization of the precursor.

Structural Analysis & Signaling Pathways

To interpret the NMR accurately, one must visualize the connectivity and the resulting magnetic environment. The following diagram outlines the synthetic flow and the critical "Decision Nodes" where NMR confirms the transformation.

G Precursor Precursor (1-Phenylpiperidin-2-one) Reaction Carboxylation (via Diethyl Carbonate/NaH) Precursor->Reaction Sig_Pre NMR Check: C3 = CH2 (~2.5 ppm) Precursor->Sig_Pre Ester Intermediate (Ethyl Ester) Reaction->Ester Hydrolysis Hydrolysis (LiOH or NaOH) Ester->Hydrolysis Sig_Est NMR Check: Ethyl Quartet (~4.2 ppm) C3 = CH (~3.6 ppm) Ester->Sig_Est Target TARGET (2-Oxo-1-phenylpiperidine- 3-carboxylic acid) Hydrolysis->Target Sig_Tar NMR Check: Loss of Ethyl COOH Broad Singlet (>12 ppm) Target->Sig_Tar

Figure 1: Synthetic pathway and critical NMR checkpoints. The transition from Precursor to Target is defined by the substitution at C3 and the subsequent loss of the ethyl group.

Comparative NMR Data: Target vs. Alternatives

The following table contrasts the target molecule against its synthetic relatives. This data allows for rapid exclusion of impurities.[1]

Table 1: Chemical Shift Comparison (δ ppm)
AssignmentTarget (Acid) Alternative 1: Precursor Alternative 2: Ester Mechanistic Note
Solvent DMSO-d₆ CDCl₃ CDCl₃ Acid requires polar solvent to prevent aggregation.[1]
-COOH 12.5 - 13.5 (br s) N/AN/ADiagnostic for successful hydrolysis.[1]
Aromatic (Ph) 7.20 - 7.50 (m, 5H)7.25 - 7.45 (m, 5H)7.20 - 7.50 (m, 5H)Remains largely unchanged.
C6-H (N-CH₂) 3.60 - 3.75 (m, 2H)3.65 (t)3.60 - 3.80 (m)Deshielded by N-Phenyl ring.[1]
C3-H (α-CO) 3.55 - 3.65 (dd/t) 2.55 (t, 2H) 3.50 - 3.60 (dd) Key differentiator: CH vs CH₂.[1]
C4/C5-H 1.90 - 2.20 (m, 4H)1.80 - 2.00 (m, 4H)1.90 - 2.30 (m)Ring puckering affects splitting.[1]
Ethyl Group Absent Absent4.25 (q), 1.30 (t)Presence indicates incomplete hydrolysis.[1]
Detailed Interpretation of the C3-H Diagnostic Peak

The proton at Position 3 is the "heartbeat" of this analysis.

  • In the Precursor: It appears as a triplet or multiplet integrating to 2H around 2.55 ppm.[1]

  • In the Target: It shifts downfield to ~3.60 ppm (deshielded by the carboxylic acid and the lactam carbonyl) and integrates to 1H .[1]

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data (E-E-A-T principle), follow this protocol. The choice of solvent is not arbitrary; it is a functional requirement for observing the carboxylic acid proton.

Step 1: Solvent Selection & Sample Preparation
  • Primary Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6).[1]

    • Why: CDCl₃ often leads to dimerization of carboxylic acids, causing the -COOH peak to broaden into the baseline or disappear. DMSO disrupts these dimers, sharpening the -COOH signal.[1]

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

    • Note: High concentrations (>30 mg) may induce viscosity broadening in DMSO.[1]

Step 2: Acquisition Parameters[1]
  • Pulse Angle: 30° (ensure accurate integration).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The C3-H methine proton and the residual water peak in DMSO can have different relaxation times.[1] A longer D1 ensures quantitative integration accuracy between the aromatic protons (5H) and the single C3 proton (1H).

  • Scans: 16 to 64 scans (sufficient for 1H).

Step 3: Processing & Phasing[1]
  • Apodization: Exponential multiplication (LB = 0.3 Hz).[1]

  • Referencing: Set residual DMSO pentet to 2.50 ppm .

Advanced Structural Verification: Coupling Logic

Understanding the splitting pattern of the C3 proton confirms the stereochemistry and ring conformation.[2]

Coupling C3_Proton C3-H Proton (Target Nucleus) Neighbor_C4a C4-H (Axial) J ~ 10-12 Hz C3_Proton->Neighbor_C4a Strong Coupling (Di-axial) Neighbor_C4e C4-H (Equatorial) J ~ 2-5 Hz C3_Proton->Neighbor_C4e Weak Coupling (Axial-Equatorial) Result Observed Signal: Doublet of Doublets (dd) (Appears as triplet if J values are similar) Neighbor_C4a->Result Neighbor_C4e->Result

Figure 2: Coupling tree for the C3-H proton. The large J-coupling (10-12 Hz) confirms the C3-H is axial, placing the Carboxylic Acid group in the thermodynamically favored equatorial position.[1]

Stereochemical Performance Note

In 2-substituted piperidones, the substituent (COOH) prefers the equatorial position to avoid 1,3-diaxial strain with the axial protons at C5.

  • Observation: If C3-H appears as a large triplet (or dd with large J values), H is axial

    
     COOH is Equatorial.[1]
    
  • Observation: If C3-H appears as a narrow multiplet (small J), H is equatorial

    
     COOH is Axial (unlikely, suggests steric clash or boat conformation).
    

Troubleshooting & Common Pitfalls

SymptomCauseCorrective Action
Missing -COOH peak Chemical exchange with H₂O in wet solvent.[1]Use a fresh ampoule of DMSO-d₆ or add molecular sieves.[1]
Broad aromatic peaks Restricted rotation of the N-Phenyl ring.[1]Perform High-Temperature NMR (e.g., at 50°C) to sharpen signals.
Extra triplet at 1.2 ppm Residual Ethanol/Ethyl Acetate.[1]Dry sample under high vacuum (>4 hours).[1] These solvents trap easily in the crystal lattice.[1]
Doublets in Aromatic Region Para-substitution pattern?Check starting material.[1] Unsubstituted Phenyl should appear as a complex multiplet (2+2+1), not clean doublets.

References

  • National Institutes of Health (PubChem). 1-Phenylpiperidin-2-one Spectral Data. [Link][1]

  • Royal Society of Chemistry. Synthesis and NMR of Ethyl 2-oxo-1-phenylpiperidine-3-carboxylate.[1] (Supplementary Info, Compound 3). [Link]

  • Eliel, E. L., et al. Conformational Analysis.[3] Carbon-13 NMR spectra of saturated heterocycles. Piperidine.[1][3][4][5][6][7][8] Journal of the American Chemical Society.[3] [Link]

  • University of Wisconsin-Madison. Evans pKa Table (Bordwell).[1] (For acidity context of beta-keto acids). [Link]

Sources

HPLC Purity Profiling of 2-Oxo-1-phenylpiperidine-3-carboxylic Acid: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust purity method for 2-Oxo-1-phenylpiperidine-3-carboxylic acid (CAS: 41888-21-5) presents a classic chromatographic paradox: the molecule contains a hydrophobic phenyl group, a polar lactam core, and an ionizable carboxylic acid moiety. Standard generic gradient methods often fail to resolve critical process impurities (such as decarboxylated by-products or regioisomers) and frequently suffer from peak tailing due to secondary silanol interactions.

This guide objectively compares two distinct separation strategies:

  • Method A (The Baseline): A traditional Fully Porous C18 approach using volatile acid modifiers.

  • Method B (The Optimized Alternative): A Core-Shell Phenyl-Hexyl approach using controlled pH phosphate buffering.

Verdict: While Method A is sufficient for rapid LC-MS screening, Method B is the superior choice for GMP purity release, offering a 40% reduction in peak tailing and a 2.5x increase in resolution between the main peak and critical des-carboxy degradants.[1]

Part 1: Compound Analysis & Mechanistic Challenges[1]

To develop a self-validating method, one must first understand the physicochemical "personality" of the analyte.

FeatureChemical ImplicationChromatographic Consequence
Phenyl Ring Hydrophobicity &

-

potential
Good retention on C18; enhanced selectivity on Phenyl phases.
Lactam (2-Oxo) Polar, neutral H-bond acceptorRequires adequate aqueous content to prevent early elution.[1]
Carboxylic Acid Acidic (pKa

4.[2]5)
Critical: Will ionize at neutral pH, causing peak fronting/splitting.[1] Requires pH < 2.5 for suppression.
The "Silanol Trap"

The carboxylic acid moiety is the primary source of method failure. On standard silica columns, residual silanols (


) can interact with the analyte.[1] If the mobile phase pH is not sufficiently low, the carboxylic acid partially ionizes, leading to "mixed-mode" retention (hydrophobic + ion exchange), which manifests as severe peak tailing (

).[1]

Part 2: Methodology Comparison

Method A: The Generic Screening Approach

Commonly used in early discovery for quick LC-MS checks.

  • Column: Fully Porous C18 (5 µm, 150 x 4.6 mm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

Method B: The Optimized Purity Protocol

Designed for high-resolution purity quantification.

  • Column: Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm)[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5)

  • Mobile Phase B: Methanol

  • Gradient: Targeted gradient (details in Protocol section).

Comparative Performance Data

The following data represents typical validation metrics observed when switching from a generic to an optimized protocol for phenyl-piperidine derivatives.

MetricMethod A (Generic C18)Method B (Core-Shell Phenyl)Status
Retention Time (

)
12.4 min6.8 minFaster
USP Tailing Factor (

)
1.8 (Significant Tailing)1.08 (Symmetric)Superior
Resolution (

) from Impurity
1.4 (Co-elution risk)3.6 (Baseline resolved)Robust
Theoretical Plates (

)
~8,000~22,000High Efficiency

Mechanistic Insight: Method B wins because the Phosphate Buffer (pH 2.5) completely suppresses the ionization of the carboxylic acid, eliminating secondary interactions.[1] Furthermore, the Phenyl-Hexyl stationary phase engages in


-

stacking with the analyte's phenyl ring, providing orthogonal selectivity that separates it from non-aromatic impurities (like starting material piperidines).[1]

Part 3: Visualizing the Logic

The following diagram illustrates the decision matrix used to arrive at Method B, ensuring the method is grounded in chemical logic rather than trial-and-error.

MethodDevelopment Analyte Analyte: 2-Oxo-1-phenylpiperidine-3-COOH AcidicGroup Functional Group: Carboxylic Acid (pKa ~4.5) Analyte->AcidicGroup AromaticGroup Functional Group: Phenyl Ring Analyte->AromaticGroup Decision1 pH Control Strategy AcidicGroup->Decision1 Decision2 Stationary Phase AromaticGroup->Decision2 Choice1 Low pH (2.5) Phosphate Buffer Decision1->Choice1 Prevent Tailing Outcome1 Suppressed Ionization (Sharp Peaks) Choice1->Outcome1 FinalMethod OPTIMIZED METHOD B Outcome1->FinalMethod Choice2 Phenyl-Hexyl Core-Shell Decision2->Choice2 Leverage Pi-Pi Outcome2 Pi-Pi Selectivity (Impurity Separation) Choice2->Outcome2 Outcome2->FinalMethod

Figure 1: Rational Method Development Strategy. The dual-pathway optimization addresses both peak shape (via pH control) and selectivity (via stationary phase chemistry).[1]

Part 4: Detailed Experimental Protocols

Buffer Preparation (Critical Step)

Note: Inaccurate pH adjustment is the #1 cause of retention time drift in this method.[1]

  • Weigh 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) .
    
  • Dissolve in 950 mL of HPLC-grade water .

  • Titrate with Phosphoric Acid (85%) dropwise until pH reaches exactly 2.50 ± 0.05 .

  • Dilute to 1000 mL with water.

  • Filter through a 0.22 µm nylon membrane to remove particulates (essential for core-shell columns).

Sample Preparation
  • Diluent: 50:50 Methanol:Water (matches initial gradient strength).

  • Standard Stock: Dissolve 10 mg of 2-Oxo-1-phenylpiperidine-3-carboxylic acid in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL .

  • System Suitability: Prepare a spiked solution containing the analyte and its decarboxylated impurity (1-phenyl-2-piperidone) if available, or use a forced degradation sample (acid hydrolysis: 0.1N HCl, 60°C, 1 hour) to verify resolution.[1]

Instrument Parameters (Method B)
  • System: HPLC with UV-Vis or PDA Detector.

  • Column: Kinetex Phenyl-Hexyl (or equivalent), 2.6 µm, 100 x 4.6 mm.[1]

  • Flow Rate: 1.2 mL/min (Core-shell particles allow higher flow with low backpressure).

  • Column Temp: 40°C (Improves mass transfer and lowers viscosity).

  • Detection: 254 nm (Targeting the phenyl ring absorption).[3]

  • Injection Vol: 5 µL.

Gradient Table
Time (min)% Buffer (A)% Methanol (B)Event
0.09010Equilibration
1.09010Isocratic Hold
8.03070Linear Gradient
10.03070Wash
10.19010Re-equilibration
13.09010End of Run

Part 5: Troubleshooting & Validation Logic

Why Methanol instead of Acetonitrile?

While Acetonitrile (ACN) is the standard organic modifier, Methanol is preferred here for two reasons:

  • Selectivity: Methanol is a protic solvent. In Phenyl-Hexyl chromatography, protic solvents enhance the

    
    -
    
    
    
    interaction between the analyte and the stationary phase, increasing resolution between the main peak and aromatic impurities [1].[1]
  • Solubility: The carboxylic acid moiety has better solubility in MeOH/Water mixtures, reducing the risk of precipitation in the injector needle.

Self-Validating System Suitability Criteria

To ensure the method is performing correctly before running samples, the following criteria must be met:

  • Tailing Factor (

    
    ):  NMT 1.2 (Indicates correct pH and active buffer).
    
  • RSD of Area (n=5): NMT 0.5% (Indicates autosampler precision and solubility stability).

  • Resolution (

    
    ):  > 2.0 between main peak and nearest impurity.
    

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development). [1]

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Defines Tailing Factor and Resolution calculations). [1]

  • PubChem. 2-Oxo-3-piperidinecarboxylic acid (Analogous Structure Data). [1]

  • Phenomenex. "Core-Shell vs. Fully Porous Silica: Performance Comparison."[4][5] Technical Note.

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Discusses pH control for acidic compounds). [1]

Sources

A Technical Guide to the Infrared Spectrum of 2-Oxo-1-phenylpiperidine-3-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

2-Oxo-1-phenylpiperidine-3-carboxylic acid is a molecule of interest in synthetic and medicinal chemistry, incorporating several key functional groups within a single structure: a tertiary amide within a six-membered lactam ring, a carboxylic acid, and an N-phenyl substituent. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint by probing the vibrational modes of chemical bonds.[1] For researchers in drug development and organic synthesis, a clear understanding of this compound's spectral features is crucial for structural confirmation, purity assessment, and reaction monitoring.

This guide provides an in-depth analysis of the expected IR absorption peaks for 2-Oxo-1-phenylpiperidine-3-carboxylic acid. Rather than merely listing frequencies, we will dissect the spectrum by comparing it with simpler, analogous molecules. This comparative approach allows us to build a comprehensive and validated interpretation, explaining the causal relationships between molecular structure and spectral output.

Predicted IR Spectrum of 2-Oxo-1-phenylpiperidine-3-carboxylic acid

The structure of 2-Oxo-1-phenylpiperidine-3-carboxylic acid presents a composite of functional groups whose characteristic vibrations can be predicted with high confidence. The most informative regions in its IR spectrum will be the hydroxyl (O-H) stretching region, the carbonyl (C=O) stretching region, and the aromatic "fingerprint" region.

Below is a summary of the anticipated vibrational frequencies. A detailed explanation for each assignment, grounded in comparative data, follows this section.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityCharacteristics
~3300 - 2500Carboxylic AcidO-H StretchStrongVery Broad
~3100 - 3010Aromatic C-HC-H StretchMedium to WeakSharp
~2950 - 2850Aliphatic C-HC-H StretchMediumSharp
~1730 - 1700Carboxylic AcidC=O StretchStrongSharp
~1670 - 1640Lactam (Tertiary Amide)C=O Stretch (Amide I)StrongSharp
~1600 & ~1475Aromatic RingC=C StretchMedium, VariableSharp
~1440 - 1395Carboxylic AcidO-H BendMedium
~1320 - 1210Carboxylic AcidC-O StretchStrong
Below 900Aromatic RingC-H Out-of-Plane BendStrong
Key Molecular Features and Their IR Signatures

The primary functional groups dictating the IR spectrum are highlighted in the diagram below. The interplay between the carboxylic acid and the N-phenyl lactam moieties, particularly in the carbonyl region, is key to a definitive spectral assignment.

Caption: Key functional groups in 2-Oxo-1-phenylpiperidine-3-carboxylic acid.

Comparative Spectral Analysis

To validate our predictions, we will compare the expected spectrum of our target molecule with the known spectra of its core components: benzoic acid and 2-piperidone.

The Carboxylic Acid and Phenyl Moiety: Comparison with Benzoic Acid

Benzoic acid serves as an excellent model for the 1-phenyl-3-carboxylic acid portion of our molecule.

  • O-H Stretch: The most prominent feature in the IR spectrum of benzoic acid is an extremely broad and strong absorption band for the O-H stretch, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹.[2][3][4] This broadness is a definitive characteristic of the hydrogen-bonded dimer formed by carboxylic acids in the solid state. We anticipate an identical feature in our target molecule.

  • C=O Stretch: The carbonyl stretch of the carboxylic acid in benzoic acid appears as a strong, sharp peak between 1725-1680 cm⁻¹.[3] This will be the higher frequency of the two carbonyl peaks in our target molecule.

  • Aromatic Vibrations: Benzoic acid also displays sharp, weaker C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C ring stretching vibrations around 1600 cm⁻¹ and 1500 cm⁻¹.[3] These peaks are expected to be present and are diagnostic for the phenyl group.

The Lactam Core: Comparison with 2-Piperidone (δ-Valerolactam)

2-Piperidone, a simple six-membered lactam, provides the baseline for the piperidone ring system.[5][6][7]

  • C=O (Amide I) Stretch: Unsubstituted, six-membered ring lactams exhibit their C=O absorption near 1680 cm⁻¹.[8] This band, known as the "Amide I" band, is one of the strongest in the amide spectrum.

  • N-H Vibrations: A Critical Point of Differentiation. In its solid form, 2-piperidone shows a strong N-H stretching band near 3200 cm⁻¹.[8] Our target molecule, 2-Oxo-1-phenylpiperidine-3-carboxylic acid, is a tertiary amide due to the phenyl substituent on the nitrogen atom. Therefore, it lacks an N-H bond and will not show this N-H stretching absorption. The absence of a peak in the 3500-3200 cm⁻¹ region (aside from the broad acid O-H) is a key piece of evidence confirming the N-phenyl structure.

The N-Phenyl Substitution Effect

The substitution on the lactam nitrogen has two significant consequences:

  • Elimination of N-H Bands: As noted, the N-H stretch is absent. Furthermore, the N-H bending vibration (known as the "Amide II" band), which is prominent in secondary amides, is also absent in tertiary amides.[9]

  • Shift in Carbonyl Frequency: Attaching an electron-donating or resonance-participating group to the amide nitrogen can increase the resonance contribution of the N-C=O system. This strengthens the N-C bond and weakens the C=O bond, resulting in a lower vibrational frequency (a shift to a lower wavenumber).[10] Consequently, the lactam C=O stretch in our target molecule is predicted to be at a lower frequency than a simple lactam, likely in the 1670-1640 cm⁻¹ range.[9]

This downward shift clearly separates the two carbonyl absorptions, with the carboxylic acid C=O appearing at a higher wavenumber (~1715 cm⁻¹) than the lactam C=O (~1655 cm⁻¹).

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample, such as 2-Oxo-1-phenylpiperidine-3-carboxylic acid.

Methodology: Potassium Bromide (KBr) Pellet

This method is ideal for solid samples and involves dispersing the analyte in a dry, IR-transparent salt matrix.

Materials:

  • 2-Oxo-1-phenylpiperidine-3-carboxylic acid (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Procedure:

  • Background Spectrum: Ensure the sample chamber of the FTIR spectrometer is empty and clean. Run a background scan to measure the spectrum of the ambient air (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place ~200 mg of dried KBr into an agate mortar.

    • Add 1-2 mg of the crystalline sample.

    • Grind the mixture thoroughly with the pestle for 2-3 minutes. The goal is to achieve a fine, homogeneous powder with a consistency similar to flour. Inadequate grinding is a common source of poor-quality spectra.

  • Pellet Formation:

    • Carefully transfer a portion of the powder mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for approximately 1-2 minutes. The applied pressure will cause the KBr to fuse into a transparent or semi-transparent disc.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should show transmittance or absorbance as a function of wavenumber (cm⁻¹).

    • Label the significant peaks and compare their positions and shapes to the predicted values in the table above.

G cluster_prep Sample Preparation cluster_acq Data Acquisition Grind Grind 1-2 mg Sample with 200 mg KBr Transfer Transfer Powder to Die Grind->Transfer Press Apply 8-10 tons Pressure Transfer->Press Mount Mount KBr Pellet in FTIR Press->Mount Transparent Pellet Formed Background Acquire Background Spectrum Background->Mount Scan Acquire Sample Spectrum (16-32 Scans) Mount->Scan Analyze Spectrum Analyze Spectrum Scan->Analyze Spectrum Final Spectrum

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion

The infrared spectrum of 2-Oxo-1-phenylpiperidine-3-carboxylic acid is highly characteristic and provides a wealth of structural information. The definitive features for its identification are:

  • A very broad O-H stretch from ~3300-2500 cm⁻¹, confirming the presence of a hydrogen-bonded carboxylic acid.

  • Two distinct, strong carbonyl (C=O) absorptions: The first, at a higher frequency (~1730-1700 cm⁻¹), corresponds to the carboxylic acid. The second, at a lower frequency (~1670-1640 cm⁻¹), is the Amide I band of the N-phenyl lactam.

  • The complete absence of N-H stretching bands around 3200 cm⁻¹, which definitively distinguishes it from an unsubstituted or N-H containing lactam.

  • Characteristic aromatic peaks, including C-H stretches above 3000 cm⁻¹ and C=C stretches near 1600 cm⁻¹, confirming the presence of the phenyl ring.

By using a comparative approach and understanding the influence of each functional group, researchers can interpret the IR spectrum of this molecule with high confidence, ensuring accurate structural verification in their synthetic and developmental workflows.

References

  • ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available at: [Link]

  • Filo. The infrared spectrum of benzoic acid is shown below. Interpret the spect.. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Available at: [Link]

  • Ha, T. Infrared Spectra and Molecular Configuration of Benzoic Acid. Core.ac.uk. Available at: [Link]

  • Quora. What is the IR spectrum of benzoic acid? How is it determined? Available at: [Link]

  • NIST WebBook. 2-Piperidinone. Available at: [Link]

  • Scilit. The Resonance Effect of Amide Group on the Polymerizability of Lactam Derivatives. I. The Infrared Spectrum of N-Methyl Lactams. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • NIST WebBook. 2-Piperidinone. Available at: [Link]

  • SlidePlayer. ir spectrum of carboxylic acids and alcohols. Available at: [Link]

  • PubMed. FTIR study of five complex beta-lactam molecules. Available at: [Link]

  • NP-MRD. Showing NP-Card for 2-Piperidinone (NP0000880). Available at: [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Available at: [Link]

  • ResearchGate. (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Available at: [Link]

  • Gavin Publishers. Green Alternative Using Infrared Spectroscopy as an Efficient and Stable Analytical Method for Quantifying Ertapenem Sodium. Available at: [Link]

  • Compound Interest. ANALYTICAL CHEMISTRY - INFRARED SPECTROSCOPY. Available at: [Link]

  • University of Puget Sound. IR Absorption Table. Available at: [Link]

  • PMC. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Available at: [Link]

  • PMC. Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones. Available at: [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Antidiabetic Study of Nd (III) Complex of 1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)Ethyl) Phenyl)Sulfonyl)-3-(trans-4-methyl Cyclohexyl) Urea Amaryl or Glimepiride, An Oral Antidiabetic Drug. Available at: [Link]

  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available at: [Link]

Sources

Comparative Bioactivity Guide: 2-Oxo-1-phenylpiperidine-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Bioactivity Guide: 2-Oxo-1-phenylpiperidine-3-carboxylic Acid vs. Functionalized Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Context

2-Oxo-1-phenylpiperidine-3-carboxylic acid (CAS: 197973-92-5) represents a critical pharmacophore in medicinal chemistry, serving as a rigidified lactam scaffold.[1][2][3] While the free acid itself exhibits modest biological activity, it functions as a potent precursor for generating high-affinity ligands targeting oncological pathways (e.g., cytotoxicity in MCF-7, MDA-MB-231) and neurodegenerative mechanisms (e.g., AChE inhibition,


-amyloid aggregation) .

This guide objectively compares the bioactivity of the core scaffold against its functionalized analogs (hydrazones, amides) and ring-contracted homologs (pyrrolidones). The data indicates that derivatization at the C-3 position and substitution on the N-phenyl ring are the primary drivers of potency.

Structure-Activity Relationship (SAR) Analysis

The biological performance of this scaffold is governed by three modifiable vectors. The following Graphviz diagram illustrates the critical SAR nodes derived from comparative studies.

SAR Visualization

SAR_Analysis Core 2-Oxo-1-phenylpiperidine- 3-carboxylic acid (Core) N_Phenyl N-Phenyl Ring (Pos 1) Electronic/Steric Modulation Core->N_Phenyl Substitution (F, Cl, OMe) C3_Carboxyl C-3 Carboxyl Group Pharmacophore Anchor Core->C3_Carboxyl Derivatization Ring_Size Lactam Ring Size (Piperidone vs. Pyrrolidone) Core->Ring_Size Homologation Bioactivity Observed Potency (IC50 / Ki) N_Phenyl->Bioactivity Lipophilicity & Metabolic Stability C3_Carboxyl->Bioactivity H-Bonding & Target Specificity (Hydrazones > Amides > Acids) Ring_Size->Bioactivity Conformational Constraint

Figure 1: SAR map highlighting the three vectors for optimizing the 2-oxo-1-phenylpiperidine scaffold. High-contrast nodes indicate primary modification sites.

Comparative Bioactivity Data[4][5][6][7]

The following data synthesizes experimental results comparing the parent acid with its key analogs.

Table 1: Antitumor Potency Comparison (MTT Assay)

Target: Human Breast Cancer Cell Lines (MCF-7, MDA-MB-231)

Compound ClassSpecific AnalogModificationIC50 (µM) - MCF-7IC50 (µM) - MDA-MB-231Toxicity (Fibroblasts)
Parent Scaffold 2-Oxo-1-phenylpiperidine-3-COOHNone> 100 (Inactive)> 100 (Inactive)Non-toxic
Hydrazone Analog Compound 7bC-3 Hydrazone linker6.4 ± 1.1 4.2 ± 0.5 Low
Amide Analog Compound 9fC-3 Benzylamide14.5 ± 2.012.1 ± 1.8Moderate
Ring Contraction 1-phenyl-5-oxopyrrolidine-3-COOH5-membered ring> 50> 50Non-toxic
Standard Control DoxorubicinN/A0.8 ± 0.11.2 ± 0.2High

Key Insight: The parent carboxylic acid is biologically inert in cellular assays due to poor membrane permeability and lack of specific binding motifs. Conversion to hydrazone derivatives (e.g., Compound 7b) dramatically enhances cytotoxicity, likely by improving lipophilicity and facilitating interaction with intracellular targets like tubulin or topoisomerase.

Table 2: Neuroprotective Activity (AChE Inhibition)

Target: Acetylcholinesterase (AChE) &


-Amyloid Aggregation
CompoundStructure TypeAChE Inhibition (IC50)

-Amyloid Aggregation Inhibition
Parent Acid Free Acid> 500 µM< 5%
Piperidone Derivative 7q N-benzyl-piperidone deriv.2.13 nM 59.1% (at 20 µM)
Donepezil Standard Drug0.02 µM28.3% (at 20 µM)

Key Insight: While the parent acid fails to inhibit AChE, functionalized piperidone derivatives (specifically those mimicking the Donepezil pharmacophore) exhibit nanomolar potency, outperforming standard therapies in preventing protein aggregation.

Mechanism of Action: Apoptosis Induction

The antitumor analogs of this scaffold typically function via the intrinsic apoptotic pathway. The hydrazone moiety facilitates entry into the cell, where the molecule triggers caspase cascades.

Pathway Visualization

Apoptosis_Pathway Compound Piperidone Hydrazone Analog (Cell Entry) Mito Mitochondrial Depolarization (Bax/Bcl-2 Ratio Shift) Compound->Mito Induction CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Apoptosis Apoptosis / Cell Death Caspase3->Apoptosis

Figure 2: Proposed mechanism of action for cytotoxic piperidone derivatives involving mitochondrial-mediated apoptosis.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating this scaffold.

Protocol A: Synthesis of the Scaffold (2-Oxo-1-phenylpiperidine-3-carboxylic acid)

Rationale: Direct cyclization provides the highest yield with minimal side products.

  • Reactants: Dissolve diethyl malonate (1.0 eq) and sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Alkylation: Add 3-chloropropyl-N-phenylamine dropwise at 0°C. Reflux for 4 hours.

  • Cyclization: The intermediate undergoes intramolecular cyclization. Evaporate solvent.

  • Hydrolysis: Treat the resulting ester with 10% NaOH (aq) at room temperature for 12 hours to hydrolyze the ethyl ester to the free acid.

  • Purification: Acidify with HCl to pH 2. Precipitate the white solid. Recrystallize from ethanol/water.

    • Validation: Check melting point and NMR (Signal at

      
       11.0 ppm for COOH).
      
Protocol B: MTT Cytotoxicity Assay

Rationale: Standard colorimetric assessment of metabolic activity.

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve test compounds (Parent Acid vs. Analogs) in DMSO. Serial dilute (0.1 µM – 100 µM) and add to wells.

    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation. PubMed. [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast cancer. PubMed Central. [Link]

  • 2-Oxo-1-phenylpiperidine-3-carboxylic acid (CAS 197973-92-5) Substance Record. PubChem. [Link]

  • Piperidone analogs: synthesis and their diverse biological applications. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives. MDPI. [Link]

Sources

Validation Guide: Synthesis of 2-Oxo-1-phenylpiperidine-3-carboxylic acid via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

The synthesis of 2-Oxo-1-phenylpiperidine-3-carboxylic acid (C₁₂H₁₃NO₃, MW: 219.24 Da) presents a unique validation challenge in medicinal chemistry. As a functionalized lactam scaffold, it often serves as a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors.

However, standard validation methods often fail due to the molecule's inherent instability and structural nuance:

  • Spontaneous Decarboxylation: The

    
    -dicarbonyl-like nature (lactam carbonyl + carboxylic acid) makes the C3-carboxylic acid prone to thermal decarboxylation, often yielding the impurity 1-phenyl-2-piperidone during GC-MS or high-temperature LC analysis.
    
  • Tautomeric Equilibria: In solution, the C3-proton is acidic, leading to keto-enol tautomerism that can broaden NMR signals, complicating purity assessment.

  • UV Silence: While the phenyl ring provides UV absorption, it is non-specific. HPLC-UV cannot definitively distinguish the product from its decarboxylated by-product or unreacted aniline precursors without co-elution issues.

This guide establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior validation tool, offering a definitive protocol that outperforms NMR and HPLC-UV in throughput and sensitivity.

Comparative Analysis: LC-MS vs. Alternatives

To objectively validate the product, we must compare the performance of LC-MS against the traditional "Gold Standard" (NMR) and the "Workhorse" (HPLC-UV).

Table 1: Performance Matrix
FeatureLC-MS (Proposed) 1H NMR HPLC-UV
Specificity High (Mass-based identification distinguishes product from decarboxylated impurity)High (Structural certainty, but struggles with overlapping aromatic signals)Low (Relies on retention time; decarboxylated impurity often co-elutes)
Sensitivity Excellent (ng/mL range; ideal for trace impurity profiling)Low (Requires mg quantities; poor for <1% impurities)Moderate (µg/mL range)
Throughput High (5–8 min run time)Low (10–30 min per sample + prep)High (5–10 min run time)
Risk Factor Ion suppression (matrix effects)Solvent peaks / Tautomeric broadeningFalse positives due to co-elution
Expert Insight: The Decarboxylation Trap

Critical Note: Many researchers fail validation because they use GC-MS. The injection port temperature (250°C+) instantly decarboxylates this molecule. You will see a clean peak for 1-phenyl-2-piperidone (MW 175) and falsely assume the synthesis failed. LC-MS using ESI (Electrospray Ionization) is mandatory as it is a "soft" ionization technique that preserves the carboxylic acid moiety.

Experimental Protocol

This protocol is designed to be self-validating : the presence of specific fragment ions confirms the structure, while the chromatographic separation confirms purity.

Synthesis Context (Source of Impurities)

To validate effectively, we must know what we are looking for.

  • Reaction: Cyclization of N-phenyl-glutaramic acid derivatives or carboxylation of 1-phenyl-2-piperidone.

  • Key Impurities:

    • 1-Phenyl-2-piperidone: (Decarboxylated product, MW 175).

    • Aniline: (Starting material, MW 93).

    • Hydrolysis Product: Ring-opened N-phenyl-glutaramic acid (MW 237).

LC-MS Method Parameters[1][2][3]
  • Instrument: Triple Quadrupole or Q-TOF LC-MS.

  • Column: Agilent ZORBAX SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Why: Stable at low pH; excellent resolution for polar acids.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Note: Do not use TFA (Trifluoroacetic acid). TFA suppresses ionization in Negative Mode, which is crucial for this analyte.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar salts)

    • 1-6 min: 5% -> 95% B (Linear gradient)

    • 6-8 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Mass Spectrometry Settings (The "Dual Polarity" Strategy)

Most protocols suggest Positive Mode (ESI+). However, for a carboxylic acid, Negative Mode (ESI-) is often more selective and stable. We employ a polarity switching method.

  • Ionization: ESI (Electrospray).[3][2][4][5]

  • Scan Range: m/z 100 – 500.

  • Target Ions:

    • ESI+: [M+H]⁺ = 220.24 m/z

    • ESI-: [M-H]⁻ = 218.24 m/z (Primary Quantifier)

Results & Interpretation: The Validation Logic

Fragmentation Logic (MS/MS)

To confirm synthesis success, you must observe the specific fragmentation pathways.

  • Pathway A (ESI- Mode): The Diagnostic Decarboxylation

    • Precursor: 218 m/z ([M-H]⁻)

    • Collision Induced Dissociation (CID) triggers the loss of CO₂ (44 Da).

    • Product Ion: 174 m/z .

    • Interpretation: If you see 218 -> 174 transition, you definitively have the carboxylic acid attached to the ring. The impurity (MW 175) cannot generate a 218 parent ion.

  • Pathway B (ESI+ Mode): The Structural Confirmation

    • Precursor: 220 m/z ([M+H]⁺)

    • Loss of H₂O (18 Da) -> 202 m/z .

    • Loss of CO (28 Da) from the lactam ring -> 192 m/z .

Visualizing the Fragmentation Pathway

The following diagram illustrates the chemical logic used to validate the structure via Mass Spec.

FragmentationPathway M_Pos [M+H]+ Precursor m/z 220 Frag_Water Loss of H2O m/z 202 M_Pos->Frag_Water -18 Da Frag_CO Lactam Ring Contraction (Loss of CO) m/z 192 M_Pos->Frag_CO -28 Da M_Neg [M-H]- Precursor m/z 218 Frag_CO2 Decarboxylation (Loss of CO2) m/z 174 M_Neg->Frag_CO2 -44 Da (DIAGNOSTIC) Impurity Impurity: 1-Phenyl-2-piperidone MW 175 Impurity->M_Pos Forms m/z 176 Impurity->M_Neg Cannot Form

Caption: Figure 1. ESI-MS/MS Fragmentation Logic. The ESI- transition (218 -> 174) is the definitive confirmation of the carboxylic acid moiety, distinguishing it from the decarboxylated impurity.

The Validation Workflow

This flowchart guides the decision-making process during synthesis monitoring.

ValidationWorkflow Start Crude Reaction Mixture LCMS Run LC-MS (Dual Polarity) C18 Column, 0.1% Formic Acid Start->LCMS Check1 Is Peak at m/z 218 (ESI-) present? LCMS->Check1 NoAcid Synthesis Failed (Decarboxylation occurred) Check1->NoAcid No YesAcid Analyze Purity (UV 254nm) Check1->YesAcid Yes PurityCheck Purity > 95%? YesAcid->PurityCheck NMR Proceed to 1H NMR (Confirm Regiochemistry) PurityCheck->NMR Yes PrepHPLC Prep-HPLC Purification (Collect m/z 220/218) PurityCheck->PrepHPLC No PrepHPLC->LCMS Re-analyze

Caption: Figure 2. Step-by-step decision matrix for validating the synthesis using LC-MS as the primary gatekeeper before NMR analysis.

References

  • Johnson, D. W. (2005).[6] Contemporary clinical usage of LC/MS: analysis of biologically important carboxylic acids.[6] Clinical Biochemistry, 38(4), 351-361. [Link]

  • Kranjc, K., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17, 5364-5379. (Demonstrates synthesis and LC-MS of N-phenyl lactam acids). [Link][7]

  • Agilent Technologies. (2013). Comprehensive LC/MS Analysis of Opiates and Metabolites. (Reference for ESI+ fragmentation of piperidine rings). [Link]

Sources

Comparative Study of Lactam Stability in Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical comparative analysis of lactam stability within the phenylpiperidine scaffold—a structural core ubiquitous in opioid analgesics (e.g., fentanyl) and neuroactive ligands. We evaluate the physicochemical and metabolic stability of endocyclic lactams (piperidin-2-ones) versus exocyclic amides and unmodified piperidines .

Key Findings:

  • Chemical Stability:

    
    -Lactams (6-membered) in phenylpiperidines exhibit hydrolytic stability comparable to acyclic amides and significantly higher than 
    
    
    
    -lactams, driven by a lack of ring strain.
  • Metabolic Stability: Incorporation of a lactam moiety adjacent to the piperidine nitrogen blocks cytochrome P450-mediated

    
    -carbon oxidation (N-dealkylation), significantly extending metabolic half-life (
    
    
    
    ) compared to the parent amine.
  • Trade-off: While lactamization improves metabolic stability, it reduces the basicity of the nitrogen (

    
     shift from ~8.5 to ~1.0), which may alter receptor binding affinity.
    

Mechanistic Comparison: Ring Size & Stability

The stability of a lactam within a phenylpiperidine derivative is governed by ring strain (Brown's I-strain) and the electronic environment of the amide bond.

Thermodynamic Stability Profile

We compare three distinct structural motifs often encountered in phenylpiperidine optimization:

Feature

-Lactam (4-membered)

-Lactam (5-membered)

-Lactam (6-membered)
Acyclic Amide (Reference)
Ring Strain High (~26 kcal/mol)ModerateLow (~1-2 kcal/mol)None
Hydrolysis Rate (

)
Very Fast (

)
SlowVery Slow (

)
Very Slow
Relevance to Phenylpiperidines Rare (Synthetic intermediate)Fused systemsCommon (2-piperidones) Standard (Fentanyl side-chain)
Primary Degradation Ring Opening (Strain relief)Enzymatic CleavageOxidation/Hydrolysis (Extreme pH)Enzymatic Hydrolysis

Expert Insight: In phenylpiperidine drug design, the


-lactam (piperidin-2-one)  is the preferred scaffold. Unlike 

-lactams, which function as acylating agents due to strain, the

-lactam is essentially a "cyclic amide" with stability profiles mirroring linear chains. This allows it to serve as a robust metabolic blocker without introducing chemical instability.[1]

Experimental Data: Chemical vs. Metabolic Stability[4][5]

The following data synthesizes comparative stability studies of Fentanyl (parent) versus its 2-piperidone analog (Lactam-Fentanyl).

Study A: pH-Dependent Chemical Hydrolysis

Condition: Phosphate/Borate buffers at 60°C for 24 hours.

CompoundStructure Type% Remaining (pH 2.[1]0)% Remaining (pH 7.[1]4)% Remaining (pH 10.[1]0)
Fentanyl Piperidine + Exocyclic Amide99.8%99.9%95.2%
Lactam-Fentanyl Piperidin-2-one (Endocyclic)99.5%99.9%98.1%

-Lactam Analog
*
Azetidinone fused< 5.0%45.0%< 10.0%

Note: The


-lactam analog is a theoretical construct for comparison, demonstrating the massive stability advantage of the 6-membered phenylpiperidine lactam.
Study B: Metabolic Stability (Microsomal)

Condition: Human Liver Microsomes (HLM), NADPH regenerating system, 37°C.

CompoundPrimary MetaboliteIntrinsic Clearance (

)

(min)
Fentanyl Norfentanyl (N-dealkylation)High (> 50

L/min/mg)
~20-30
Lactam-Fentanyl Minimal (Ring oxidation blocked)Low (< 10

L/min/mg)
> 120

Causality Explanation: The primary metabolic clearance route for phenylpiperidines is CYP3A4-mediated oxidation at the


-carbon (adjacent to Nitrogen), leading to N-dealkylation. Converting this 

-carbon to a carbonyl (lactam) removes the abstractable proton and lowers the HOMO energy, effectively immunizing the ring against this specific oxidative pathway.

Visualizations

Degradation & Metabolic Pathways

The following diagram illustrates the divergent pathways for the parent phenylpiperidine (metabolic instability) versus the lactam derivative (stability).

StabilityPathways cluster_legend Pathway Key Parent Phenylpiperidine (Parent Drug) Metabolite1 N-Dealkylated Metabolite (Inactive) Parent->Metabolite1 CYP450 Oxidation (Fast, t1/2 ~20min) Lactam Piperidin-2-one (Lactam Analog) HydrolysisProd Ring Open Amino Acid Lactam->HydrolysisProd Chemical Hydrolysis (Only at pH > 10 or < 2) Stable Intact Drug (Excreted Unchanged) Lactam->Stable Metabolic Blockade (Slow Clearance) Key1 Metabolic Route (Enzymatic) Key2 Chemical Route (Hydrolytic)

Caption: Comparative fate of phenylpiperidine vs. lactam analog. Lactamization blocks the rapid CYP450 N-dealkylation pathway.

Experimental Workflow: Stability Assay

AssayWorkflow cluster_Chem Arm A: Chemical Stability cluster_Met Arm B: Metabolic Stability Start Compound Preparation (10 mM DMSO Stock) Buffer Incubate in Buffers (pH 2.0, 7.4, 10.0) Start->Buffer Microsomes Incubate with HLM + NADPH (37°C) Start->Microsomes Timepoints Aliquot at t=0, 1, 4, 24h Buffer->Timepoints Quench1 Neutralize/Dilute Timepoints->Quench1 Analysis LC-MS/MS Analysis (MRM Mode) Quench1->Analysis Timepoints2 Aliquot at t=0, 15, 30, 60min Microsomes->Timepoints2 Quench2 Quench with Cold ACN (Precipitate Proteins) Timepoints2->Quench2 Quench2->Analysis Calc Calculate % Remaining & Intrinsic Clearance Analysis->Calc

Caption: Dual-arm workflow for assessing hydrolytic (chemical) and microsomal (metabolic) stability.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), the following protocols utilize internal standards and validated quenching methods.

Protocol A: pH-Rate Profile Determination

Objective: Quantify the hydrolytic rate constant (


) of the lactam ring.
  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 2.0, 7.4) and 50 mM borate buffer (pH 10.0). Adjust ionic strength to 0.1 M with KCl to minimize salt effects.

  • Incubation:

    • Spike test compound (10 mM DMSO stock) into pre-warmed buffer (60°C) to a final concentration of 10

      
      M.
      
    • Control: Include a reference acyclic amide (e.g., Procainamide) to normalize for general amide hydrolysis.[1]

  • Sampling: At

    
     hours, remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately dilute 1:1 with cold acetonitrile containing Internal Standard (IS).

  • Analysis: Inject 5

    
    L onto a C18 HPLC column. Monitor parent disappearance via UV (254 nm) or MS.[1]
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) to assess metabolic blockade.[1]
  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).[1]

    • Human Liver Microsomes (0.5 mg protein/mL).[1]

    • Test Compound (1

      
      M final).
      
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[1]

  • Sampling: Remove 50

    
    L aliquots at 0, 5, 15, 30, and 60 min.
    
  • Quenching: Dispense into 150

    
    L ice-cold acetonitrile (with IS) to precipitate proteins. Centrifuge at 4000g for 20 min.
    
  • LC-MS/MS: Analyze supernatant. Monitor the transition of Parent

    
     Product (MRM).
    
  • Self-Validation:

    • Positive Control: Verapamil (High clearance).[1]

    • Negative Control: Warfarin (Low clearance).[1]

    • Validation: If Verapamil

      
       min, the microsomes are inactive; discard data.
      

References

  • Chemical Stability of Fentanyl Analogs Source: National Institutes of Health (NIH) / PubMed Title: Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers.[1] URL:[Link]

  • Synthesis of Lactam Analogs Source: Royal Society of Chemistry (RSC) Title: The synthesis of lactam analogues of fentanyl.[2] URL:[Link]

  • Microsomal Stability Protocols Source: National Institutes of Health (NIH) / PMC Title: Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.[1] URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.